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7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one Documentation Hub

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  • Product: 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one

Core Science & Biosynthesis

Foundational

7-Bromo-Substituted Oxazinoquinoline Scaffold: Technical Applications & Protocols

The following technical guide details the chemistry, pharmacology, and experimental applications of the 7-bromo-substituted oxazinoquinoline scaffold. This analysis focuses on the [1,3]oxazino[5,6-c]quinoline and [1,3]ox...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, pharmacology, and experimental applications of the 7-bromo-substituted oxazinoquinoline scaffold. This analysis focuses on the [1,3]oxazino[5,6-c]quinoline and [1,3]oxazino[5,6-h]quinoline isomeric systems, where the bromine substitution at the 7-position plays a critical role in modulating lipophilicity, metabolic stability, and target binding affinity.

Executive Summary

The oxazinoquinoline scaffold represents a privileged tricyclic or tetracyclic heterocycle fusing a quinoline core with an oxazine ring.[1] The 7-bromo-substituted derivatives have emerged as potent pharmacophores in medicinal chemistry, particularly for multidrug-resistant (MDR) bacterial infections and solid tumor oncology .[1]

The bromine atom at position 7 (relative to the quinoline core) functions as a critical halogen bond donor , enhancing binding affinity to the hydrophobic pockets of targets such as DNA Gyrase/Topoisomerase IV (bacteria) and the GLI1 transcription factor (cancer). This guide provides a blueprint for the synthesis, structural validation, and biological evaluation of these compounds.

Structural Chemistry & SAR Logic

The Scaffold Architecture

The biological activity of this class depends heavily on the fusion pattern of the oxazine ring to the quinoline core. Two primary isomers exist:

  • [1,3]Oxazino[5,6-h]quinoline: Formed via the Mannich reaction at the C-7 position of 8-hydroxyquinoline.[1]

  • [1,3]Oxazino[5,6-c]quinoline: Formed via cyclization at the C-3/C-4 positions.[1]

Why 7-Bromo? In Structure-Activity Relationship (SAR) studies, the 7-bromo substituent provides:

  • Electronic Modulation: It exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the quinoline nitrogen and altering the hydrogen bond acceptor capability.

  • Lipophilicity (

    
    ):  Increases logP, facilitating passive transport across the bacterial cell wall (particularly in Gram-positive strains like S. aureus).[1]
    
  • Metabolic Blocking: The C-7 position is a common site for oxidative metabolism (hydroxylation).[1] Bromine substitution blocks this pathway, extending the half-life (

    
    ) of the molecule.
    
Synthetic Pathway & Regioselectivity

The synthesis of 7-bromo-substituted oxazinoquinolines presents a regiochemical challenge. The standard Mannich reaction on 8-hydroxyquinoline targets the C-7 position.[1]

  • Pathway A (7-Bromo Retention): To retain a bromine at C-7, the oxazine ring must be fused at the 5,6-position (requires starting with 7-bromo-8-hydroxyquinoline and forcing C-5 reaction).[1]

  • Pathway B (Bromine Introduction): Using 5-bromo-8-hydroxyquinoline directs the Mannich reaction to C-7, resulting in a 9-bromo-[1,3]oxazino[5,6-h]quinoline (using IUPAC fused numbering).[1]

Below is the decision tree for synthesizing the target scaffold.

SynthesisPath Start Starting Material: 8-Hydroxyquinoline (8-HQ) Bromination Regioselective Bromination Start->Bromination Path7 7-Bromo-8-HQ Bromination->Path7 NBS, -78°C (Kinetic) Path5 5-Bromo-8-HQ Bromination->Path5 Br2, RT (Thermodynamic) Mannich7 Mannich Reaction (HCHO + R-NH2) Path7->Mannich7 C-7 Blocked -> Reacts at C-5 Mannich5 Mannich Reaction (HCHO + R-NH2) Path5->Mannich5 C-5 Blocked -> Reacts at C-7 Prod1 Product A: 7-Bromo-[1,3]oxazino[5,6-f]quinoline (Rare/Sterically Hindered) Mannich7->Prod1 Prod2 Product B: 9-Bromo-[1,3]oxazino[5,6-h]quinoline (Standard Antibacterial Scaffold) Mannich5->Prod2

Figure 1: Synthetic divergence based on initial bromination.[1] Product B is the primary bioactive scaffold cited in antibacterial literature.

Experimental Protocols

Synthesis of 9-Bromo-3-substituted-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Note: In this fused system, the bromine originating from C-5 of the quinoline is re-numbered to C-9, while the oxazine ring occupies the original C-7/C-8 positions.[1]

Reagents:

  • 5-Bromo-8-hydroxyquinoline (1.0 eq)[1]

  • Paraformaldehyde (2.5 eq)

  • Primary Amine (e.g., Benzylamine, 1.1 eq)

  • Solvent: Absolute Ethanol[1]

  • Catalyst: None (thermal activation)

Protocol:

  • Preparation: Dissolve 5-bromo-8-hydroxyquinoline (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Amine Addition: Add the primary amine (11 mmol) dropwise while stirring at room temperature.

  • Formaldehyde Addition: Add paraformaldehyde (25 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for the starting phenol should disappear.

  • Workup: Cool the mixture to room temperature. The product often precipitates as a solid.[1]

    • If solid forms: Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

    • If oil forms: Evaporate solvent, dissolve residue in CH2Cl2, wash with water and brine, dry over Na2SO4, and purify via silica gel column chromatography.

  • Validation: Confirm structure via 1H NMR . Look for the characteristic oxazine ring signals: a singlet at ~4.9 ppm (O-CH2-N) and a singlet at ~4.0 ppm (Ar-CH2-N).

Biological Assay: Minimum Inhibitory Concentration (MIC)

This protocol validates the antibacterial efficacy of the scaffold against S. aureus (Gram-positive) and E. coli (Gram-negative).

Materials:

  • Muller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (viability indicator)

Workflow:

  • Stock Solution: Dissolve the 7-bromo-oxazinoquinoline derivative in DMSO to a concentration of 1 mg/mL.

  • Dilution: Perform serial two-fold dilutions in MHB across the 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 10 µL of 0.01% Resazurin solution. Incubate for 2 hours.

    • Blue:[1] No growth (Inhibition).[1]

    • Pink: Growth (Metabolic reduction of dye).

  • Determination: The MIC is the lowest concentration well that remains blue.[1]

Mechanism of Action (MOA)[1]

The 7-bromo-oxazinoquinoline scaffold operates via a dual-targeting mechanism in bacteria, distinguishing it from classical quinolones.[1]

  • DNA Gyrase Inhibition: The quinoline core intercalates into DNA, while the oxazine ring interacts with the GyrB subunit, preventing ATP hydrolysis. The 7-bromo substituent stabilizes the complex via halogen bonding with backbone carbonyls in the binding pocket.[1]

  • LptA Targeting: Recent studies suggest oxazinoquinolines may bind to LptA, a protein involved in lipopolysaccharide transport in Gram-negative bacteria, disrupting the outer membrane assembly.

MOA cluster_bacteria Bacterial Cell Compound 7-Bromo-Oxazinoquinoline Target1 DNA Gyrase / Topo IV (Replication Arrest) Compound->Target1 Intercalation & Halogen Bonding Target2 LptA Protein (Membrane Disruption) Compound->Target2 Hydrophobic Interaction Effect1 Inhibition of Supercoiling Target1->Effect1 Effect2 LPS Transport Failure Target2->Effect2 Death Bacterial Cell Death Effect1->Death Effect2->Death

Figure 2: Dual mechanism of action targeting DNA replication and membrane biogenesis.[1]

Applications in Oncology (GLI1 Inhibition)

Beyond antibiotics, this scaffold is gaining traction as a Hedgehog pathway inhibitor .

  • Target: GLI1 (Glioma-Associated Oncogene Homolog 1).[1]

  • Mechanism: The oxazinoquinoline scaffold mimics the pharmacophore of known GLI1 inhibitors, preventing the transcriptional activation of downstream oncogenes (e.g., Bcl-2, Cyclin D1).

  • Data: Derivatives have shown IC50 values in the sub-micromolar range (0.5–2.0 µM) against melanoma (A375) and medulloblastoma (DAOY) cell lines.

Comparison of Derivatives

Table 1 summarizes the impact of the 7-bromo substituent compared to other modifications.

Substituent (R)PositionEffect on LogPAntibacterial Potency (MIC)Cytotoxicity (CC50)Notes
-H 72.1Moderate (8-32 µg/mL)>100 µMBaseline scaffold.[1]
-Cl 72.6Good (4-16 µg/mL)>100 µMStandard substitution.[1]
-Br 7 2.9 Excellent (0.5-4 µg/mL) ~50 µM Optimal halogen bond donor.
-OCH3 71.9Weak (>64 µg/mL)>200 µMElectron donation reduces potency.[1]

References

  • Maresca, L., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS Medicinal Chemistry Letters.[1]

  • Wang, J., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.[2] Molecules (MDPI).[1]

  • Szőri, K., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences.

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products.[1]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.[3] Chemistry & Biodiversity.[1][4]

Sources

Exploratory

Beyond Flatland: Designing and Synthesizing Novel Heterocyclic Building Blocks for Next-Generation Therapeutics

Executive Summary For decades, high-throughput synthetic practices heavily relied on robust sp2-sp2 cross-coupling reactions, inadvertently populating screening libraries with flat, highly aromatic, and achiral molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, high-throughput synthetic practices heavily relied on robust sp2-sp2 cross-coupling reactions, inadvertently populating screening libraries with flat, highly aromatic, and achiral molecules[1]. While synthetically accessible, these "flatland" molecules often suffer from poor physicochemical properties, leading to high clinical attrition rates[2]. As a Senior Application Scientist, I have observed firsthand that the strategic incorporation of novel, sp3-rich heterocyclic building blocks—such as oxetanes and azaspirocycles—fundamentally alters a molecule's trajectory. This technical guide provides a comprehensive mechanistic rationale, physicochemical data, and validated synthetic protocols for integrating these three-dimensional (3D) heterocycles into modern medicinal chemistry workflows.

Mechanistic Rationale: The "Escape from Flatland" Paradigm

The "Escape from Flatland" theory, pioneered by Lovering et al., demonstrates a strong correlation between a molecule's fraction of sp3-hybridized carbons (Fsp3) and its likelihood of clinical success[3].

  • Causality of Failure in Flat Molecules: Highly aromatic compounds tend to have low aqueous solubility due to strong intermolecular π-π stacking, which increases crystal lattice energy. Furthermore, their planar nature often leads to promiscuous binding across multiple off-target proteins (e.g., hERG, CYP450 enzymes), increasing toxicity risks[2].

  • The 3D Advantage: Introducing sp3-rich heterocycles forces the molecule into a defined 3D conformation. This structural complexity reduces the entropic penalty upon target binding (as the molecule is pre-organized) and disrupts crystal packing, dramatically enhancing aqueous solubility[1].

EscapeFromFlatland Flat Standard sp2-sp2 Coupling (Low Fsp3) Issues High Lattice Energy & Target Promiscuity Flat->Issues Failure High Clinical Attrition Issues->Failure ThreeD Novel sp3 Heterocycles (High Fsp3) Benefits Enhanced Solubility & Shape Complementarity ThreeD->Benefits Success Improved Clinical Success Benefits->Success

Mechanistic impact of molecular three-dimensionality (Fsp3) on clinical outcomes.

Core Classes of Novel Heterocyclic Building Blocks

Oxetanes: The Polar Gem-Dimethyl Surrogate

Oxetanes are four-membered, oxygen-containing heterocycles that have revolutionized property modulation in drug discovery[4]. When employed as bioisosteres for gem-dimethyl or carbonyl groups, they trigger profound changes in the physicochemical profile[5].

  • Solubility and Lipophilicity: Substituting a lipophilic gem-dimethyl group with a 3,3-disubstituted oxetane can increase aqueous solubility by factors exceeding 4000-fold, while simultaneously lowering lipophilicity (LogD)[5]. This is driven by the polar ether oxygen, which acts as a strong hydrogen bond acceptor.

  • Basicity Modulation: When grafted adjacent to a basic amine (e.g., forming an oxetanyl-piperazine), the electron-withdrawing effect of the oxetane oxygen significantly reduces the amine's pKa. This improves membrane permeability and mitigates phospholipidosis and hERG binding liabilities[4].

Azaspirocycles: Rigidified 3D Vectors

Spirocycles, where two rings share a single quaternary carbon atom, offer immense conformational rigidity[6]. The 2,6-diazaspiro[3.3]heptane system is a premier example, frequently utilized as a bioisostere for piperazine[7].

  • Vector Alignment: Azaspiro[3.3]heptanes maintain the linear exit vectors of a piperazine ring but project their bulk into a perpendicular plane. This inherent 3D character allows them to occupy chemical space inaccessible to flat heterocycles, enhancing target selectivity[7].

  • Metabolic Stability: By replacing the metabolically vulnerable C-H bonds of a piperazine with the highly strained, sterically hindered spirocyclic core, these building blocks often exhibit superior resistance to oxidative metabolism by cytochrome P450 enzymes[6].

Physicochemical Profiling Data

To quantify the impact of these novel heterocycles, the following table summarizes typical property shifts observed during lead optimization when transitioning from traditional to novel building blocks.

Structural MotifBioisosteric ReplacementFsp3 ImpactLipophilicity (ΔclogP)Aqueous SolubilityMetabolic Stability
gem-Dimethyl 3,3-Disubstituted Oxetane NeutralDecreases (~ -1.0)Increases (up to 4000x)Significantly Improved
Carbonyl (C=O) Oxetane IncreasesDecreasesIncreasesImproved (Resists Nucleophiles)
Piperazine 2,6-Diazaspiro[3.3]heptane IncreasesDecreases (~ -0.5)IncreasesImproved
Morpholine 2-Oxa-6-azaspiro[3.3]heptane IncreasesDecreasesIncreasesImproved

Experimental Protocol: Late-Stage Oxetane Incorporation

To ensure trustworthiness and reproducibility, the following self-validating protocol details the reductive amination of oxetan-3-one with a primary amine scaffold. This is a highly reliable method for appending an oxetane motif to a drug candidate[5].

Causality Check: Oxetanes are sensitive to strong Lewis and Brønsted acids, which can catalyze ring-opening. Therefore, traditional reductive amination conditions (e.g., using strong acid catalysts) must be avoided. We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) with a mild titanium(IV) isopropoxide (Ti(OiPr)4) additive to drive imine formation without degrading the four-membered ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the primary amine substrate (1.0 equiv, 1.0 mmol) and oxetan-3-one (1.2 equiv, 1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Imine Formation: Add Ti(OiPr)4 (1.5 equiv, 1.5 mmol) dropwise at room temperature. Stir the reaction mixture for 4–6 hours. Scientist's Note: Ti(OiPr)4 acts as both a mild Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine without risking oxetane ring-opening.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)3 (2.0 equiv, 2.0 mmol). Scientist's Note: NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to selectively reduce the imine in the presence of unreacted ketone, preventing the formation of oxetan-3-ol byproducts.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor conversion via LC-MS.

  • Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO3 (10 mL). The titanium salts will precipitate as a white solid (TiO2). Filter the biphasic mixture through a pad of Celite to remove the salts—this step is critical to prevent emulsion formation during extraction.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

OxetaneSynthesis Reagents Reagents Amine + Oxetan-3-one Imine Imine Formation Ti(OiPr)4 in DCM, RT Reagents->Imine Reduction Selective Reduction NaBH(OAc)3 at 0°C Imine->Reduction Workup Mild Workup NaHCO3 Quench & Celite Filtration Reduction->Workup Product Target 3-Substituted Oxetanyl Amine Workup->Product

Step-by-step workflow for the acid-sensitive reductive amination of oxetan-3-one.

Conclusion

The transition from flat, sp2-dominated libraries to complex, sp3-rich architectures is not merely a trend, but a fundamental evolution in medicinal chemistry[3]. By leveraging novel heterocyclic building blocks like oxetanes and azaspirocycles, drug development professionals can systematically engineer out liabilities—escaping flatland to discover safer, more efficacious therapeutics.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: acs.org URL: [Link]

  • Title: Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character Source: nih.gov URL: [Link]

  • Title: Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Source: tandfonline.com URL: [Link]

  • Title: Oxetanes in drug discovery: structural and synthetic insights Source: nih.gov URL: [Link]

  • Title: Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: tandfonline.com URL: [Link]

  • Title: Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n] Source: chemrxiv.org URL: [Link]

Sources

Foundational

Oxazino[3,2-b]quinolin-3-one Derivatives in Drug Discovery: Exploiting PRMT5/MTAP Synthetic Lethality

Executive Summary The relentless pursuit of precision oncology has elevated the concept of synthetic lethality from a theoretical framework to a clinical reality. One of the most compelling modern applications of this co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of precision oncology has elevated the concept of synthetic lethality from a theoretical framework to a clinical reality. One of the most compelling modern applications of this concept is the targeting of Protein Arginine Methyltransferase 5 (PRMT5) in cancers harboring a deletion of the Methylthioadenosine Phosphorylase (MTAP) gene. Within this highly competitive landscape, the oxazino[3,2-b]quinolin-3-one scaffold has emerged as a privileged chemotype.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between early-stage chemical synthesis and advanced biological validation. This whitepaper dissects the mechanistic rationale, provides field-proven synthetic and biological protocols, and analyzes the Structure-Activity Relationship (SAR) of oxazino[3,2-b]quinoline derivatives, serving as a comprehensive blueprint for drug development professionals [1].

Mechanistic Rationale: The PRMT5-MTAP Axis

To understand why the oxazino[3,2-b]quinoline scaffold is so valuable, we must first establish the causality of the biological target. PRMT5 is an epigenetic enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and spliceosomal proteins.

In approximately 15% of all human cancers (including glioblastoma, pancreatic, and lung cancers), the tumor suppressor gene CDKN2A is homozygously deleted. Because the MTAP gene sits adjacent to CDKN2A on chromosome 9p21, it is frequently co-deleted. MTAP is responsible for metabolizing methylthioadenosine (MTA). When MTAP is lost, MTA accumulates massively inside the cancer cell [2].

MTA is structurally similar to S-adenosylmethionine (SAM), the universal methyl donor used by PRMT5. The accumulated MTA binds to the PRMT5/MEP50 complex, creating a unique, cancer-specific PRMT5•MTA complex . Next-generation inhibitors, including specific oxazino[3,2-b]quinoline derivatives, are designed to selectively bind this MTA-bound state rather than the SAM-bound state found in healthy cells. This MTA-cooperativity creates a profound synthetic lethality, sparing healthy tissues while selectively inducing apoptosis in MTAP-deleted tumors [3, 4].

G cluster_WT MTAP Wild-Type (Normal Cell) cluster_DEL MTAP Deleted (Cancer Cell) MTAP_WT MTAP Enzyme MTA_WT MTA (Low Levels) MTAP_WT->MTA_WT Cleaves MTA PRMT5_WT PRMT5/MEP50 (Active) MTA_WT->PRMT5_WT Minimal Inhibition Survival_WT Cell Survival PRMT5_WT->Survival_WT Normal Methylation MTAP_DEL MTAP Gene Loss MTA_DEL MTA Accumulation MTAP_DEL->MTA_DEL No Cleavage PRMT5_DEL PRMT5/MTA Complex (Vulnerable) MTA_DEL->PRMT5_DEL Binds PRMT5 Death_DEL Synthetic Lethality (Cell Death) PRMT5_DEL->Death_DEL Complete Inhibition Inhibitor Oxazino-quinoline Inhibitor Inhibitor->PRMT5_DEL Traps Complex

Figure 1: PRMT5/MTAP synthetic lethality pathway and inhibitor trapping mechanism.

Chemical Synthesis & Scaffold Optimization

The 3,4-dihydro-2H-[1,4]oxazino[3,2-b]quinolin-3-one core is synthesized via a highly reliable two-step sequence: N-acylation followed by intramolecular O-alkylation.

Expertise & Causality: We initiate the synthesis from 2-amino-3-hydroxyquinoline. The amine at the C2 position is significantly more nucleophilic than the C3 phenol. By strictly controlling the temperature (0 °C), we ensure chemoselective N-acylation with chloroacetyl chloride. The subsequent cyclization is a thermodynamically driven intramolecular etherification.

Protocol 1: Synthesis of the Oxazino[3,2-b]quinolin-3-one Core

Self-Validating System: This protocol incorporates an In-Process Control (IPC) via LC-MS to verify the complete consumption of the highly reactive acid chloride before triggering the cyclization, preventing the formation of polymeric byproducts.

Step 1: Chemoselective N-Acylation

  • Dissolve 1.0 eq of substituted 2-amino-3-hydroxyquinoline in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) and cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add 1.1 eq of chloroacetyl chloride (or (S)-2-chloropropanoyl chloride for the chiral methyl derivative).

  • Stir for 1 hour at 0 °C.

  • Validation Check: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The mass of the starting material must be absent, replaced by the [M+H]+ of the uncyclized intermediate.

Step 2: Intramolecular Cyclization

  • Evaporate the DCM under reduced pressure and redissolve the crude intermediate in anhydrous N,N-Dimethylformamide (DMF).

  • Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃).

  • Elevate the temperature to 80 °C and stir for 4 hours. The thermal energy overcomes the activation barrier for the intramolecular SN2 displacement of the chloride by the phenoxide ion.

  • Quench with ice water, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography to yield the pure oxazino[3,2-b]quinolin-3-one core.

Biological Evaluation Workflows

To prove that an oxazino[3,2-b]quinoline derivative is a true MTA-cooperative PRMT5 inhibitor, the biological cascade must be rigorously controlled.

Protocol 2: Cellular SDMA Western Blot Assay

Self-Validating System: We utilize an isogenic cell line pair (HCT116 MTAP-WT and HCT116 MTAP-KO). The WT line acts as a mandatory internal negative control. If a compound kills both cell lines equally, it is a general cytotoxin, not a synthetically lethal PRMT5 inhibitor.

  • Cell Seeding: Seed HCT116 MTAP-WT and HCT116 MTAP-KO cells in 6-well plates at

    
     cells/well in McCoy's 5A medium supplemented with 10% FBS. Incubate overnight.
    
  • Compound Treatment: Treat cells with the oxazino-quinoline derivative in a 9-point dose-response curve (ranging from 10 µM to 1 nM, 1:3 dilutions). Include a DMSO vehicle control (0.1% final concentration). Incubate for 72 hours.

  • Lysis & Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4 °C to collect the supernatant.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against Symmetric DiMethyl Arginine (SDMA) and SmD3me2s (a specific PRMT5 substrate). Use

    
    -actin as a loading control.
    
  • Quantification: Calculate the IC₅₀ for SDMA reduction in both cell lines. A successful MTA-cooperative inhibitor will show an IC₅₀ shift of >50-fold between the KO and WT lines.

Workflow Lib Compound Library (Oxazino-quinolines) Bio Biochemical Assay (3H-SAM + MTA) Lib->Bio HTS Cell Cellular SDMA (HCT116 MTAP-/- vs WT) Bio->Cell IC50 < 100 nM Lead Lead Selection (High Selectivity Index) Cell->Lead SI > 50-fold

Figure 2: Sequential screening workflow for MTA-cooperative PRMT5 inhibitors.

Structure-Activity Relationship (SAR) Data

The table below summarizes the quantitative SAR data for optimizing the oxazino[3,2-b]quinolin-3-one core.

Expertise Insight: Notice the stark difference between Compound 2 and Compound 3. The introduction of an (S)-methyl group at the C2 position of the oxazine ring (R1) drastically improves potency. This stereocenter perfectly mimics the spatial orientation of the methionine amino group of SAM, allowing the molecule to anchor deeply into the cofactor-binding pocket. Conversely, the (R)-enantiomer causes a steric clash, rendering it inactive. Furthermore, appending a complex moiety at the C7 position (R2) allows the molecule to extend into the substrate-binding channel, yielding picomolar potency (Compound 5) [1].

CompoundR1 (Oxazine C2)R2 (Quinoline C7)PRMT5 IC₅₀ (nM)HCT116 MTAP-/- SDMA IC₅₀ (nM)HCT116 WT SDMA IC₅₀ (nM)Selectivity Index (WT/KO)
1 (Core) HH4501200>10000>8.3
2 (S)-MethylH120350450012.8
3 (R)-MethylH850>5000>10000N/A
4 (S)-MethylBromo4585340040.0
5 (Lead) (S)-MethylCyclopentyl-diol-pyrrolopyrimidine1.23.5420120.0

Future Perspectives

The oxazino[3,2-b]quinolin-3-one scaffold represents a triumph of structure-based drug design. By successfully exploiting the distinct conformational state of the PRMT5•MTA complex, researchers can achieve a therapeutic index previously thought impossible for epigenetic targets. Future iterations of this scaffold will likely focus on optimizing blood-brain barrier (BBB) penetrance to address MTAP-deleted glioblastomas, a frontier where synthetic lethality holds immense promise.

References

  • Title: Heterocyclic Compounds as PRMT5 Inhibitors (WO2019112719A1)
  • Title: Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Exploiting Synthetic Lethality of PRMT5 for Precision Treatment of MTAP-Deficient Glioblastoma Source: Cells (MDPI) URL: [Link]

  • Title: MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer Source: Cancer Discovery (AACR Journals) URL: [Link]

Exploratory

Unlocking the Pharmacological Potential of Fused Quinolinone Ring Systems: A Technical Guide

As a Senior Application Scientist in drug discovery, I frequently encounter chemical scaffolds that offer polypharmacological potential. Among these, the fused quinolinone system stands out as a highly privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter chemical scaffolds that offer polypharmacological potential. Among these, the fused quinolinone system stands out as a highly privileged structural motif. By strategically modifying the core quinolinone ring, researchers can dictate whether the molecule acts as a potent antimicrobial agent or a targeted anticancer therapeutic[1].

This technical whitepaper provides an in-depth analysis of the biological activity of fused quinolinones, bridging the gap between structural chemistry, mechanistic pathways, and the rigorous experimental workflows required to validate their efficacy.

The Dual-Edged Sword: Mechanistic Paradigms

Fused quinolinones are characterized by a benzene ring fused with an N-heterocyclic pyridine, often further annulated with other heterocycles (e.g., indoles, pyridines, or pyrroles)[2]. This structural versatility allows them to interact with distinct biological targets.

Antimicrobial and Antivirulence Efficacy

Historically recognized for their broad-spectrum antibacterial properties, quinolinones target bacterial DNA gyrase and topoisomerase IV. However, recent innovations have expanded their utility against multidrug-resistant (MDR) strains. For instance, the novel pyridine-fused quinolinone PQ-L5 exhibits profound antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) by specifically targeting the PBP2a protein, thereby restoring and enhancing the activity of conventional β-lactam antibiotics[2]. Furthermore, specific quinolinone hybrids demonstrate synergistic effects against carbapenem-resistant Klebsiella pneumoniae (CRKP) when combined with agents like colistin or fosfomycin[2].

Anticancer Activity via Tubulin Inhibition

In oncology, heterocycle-fused quinolinones have emerged as powerful inhibitors of tubulin polymerization[3]. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis[1]. Additionally, specific derivatives have shown the ability to inhibit IDH1 mutants (R132H, R132C) with high selectivity over wild-type proteins, presenting a novel therapeutic avenue for gliomas and acute myeloid leukemia[3].

Quantitative Structure-Activity Relationship (SAR) Dynamics

The biological fate of a quinolinone derivative is heavily dictated by its substitution pattern. The presence of a carbonyl group at position 4 and substitution at the N-1 position are universally essential for baseline potency[4]. To illustrate the quantitative impact of these substitutions, the table below summarizes recent bioactivity metrics for leading quinolinone hybrids and derivatives.

Compound / HybridTarget Cell Line / PathogenPrimary MechanismQuantitative Bioactivity (IC50 / Synergy)Key Structural Feature
Compound 86a MCF-7 (Breast Cancer)Tubulin InhibitionIC50 = 0.44 ± 0.01 µM[3]L-phenylalanine at C-3
Compound 86b MDA-MB-231 (Breast Cancer)Tubulin InhibitionIC50 = 0.43 ± 0.02 µM[3]L-glutamine at C-3
Compound 86b Isolated Porcine TubulinPolymerization BlockadeIC50 = 6.24 µM[3]H-bond with Tyrα224
PQ-L5 MRSAPBP2a TargetingLowers MIC of β-lactams[2]Pyridine-fused ring
CZA-COL Combo CRKP IsolatesSynergistic Antimicrobial78.2% Synergistic Effect[2]Combination Therapy

Experimental Methodology: Tubulin Polymerization Inhibition

Protocol Breakdown & Causality

Objective : To determine the IC50 of fused quinolinone derivatives against tubulin assembly. Self-Validation Standard : This assay is designed as a self-validating system. It mandates the inclusion of Colchicine (a known depolymerizing agent) as a positive control and 1% DMSO as a vehicle control. The assay is only considered valid if the calculated Z'-factor between the vehicle and positive control exceeds 0.5, ensuring the dynamic range is sufficient to detect true inhibitors.

Step 1: Reagent Preparation

  • Action : Prepare PEM Buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9).

  • Causality : PIPES maintains the physiological pH required for protein stability. EGTA is critical as it chelates trace calcium ions (which inherently inhibit tubulin polymerization), while Mg2+ is an essential cofactor for GTP binding.

  • Action : Reconstitute lyophilized porcine brain tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Causality : Tubulin polymerization is a thermodynamically driven, energy-dependent process; GTP hydrolysis is required to drive the assembly of α/β-tubulin heterodimers into stable microtubules.

Step 2: Compound Setup

  • Action : Dispense 5 µL of fused quinolinone test compounds (serial dilutions in DMSO) into a pre-warmed 96-well half-area plate. Add 5 µL of Colchicine and 1% DMSO to control wells.

  • Causality : Normalizing all data against the 1% DMSO vehicle control accounts for solvent-induced baseline shifts in optical density, preventing false-positive inhibition readings.

Step 3: Kinetic Initiation and Measurement

  • Action : Rapidly inject 45 µL of the tubulin/GTP mixture into all wells and immediately transfer to a microplate reader pre-heated to 37°C.

  • Causality : Microtubule assembly is highly temperature-dependent and will only proceed efficiently at strictly maintained 37°C.

  • Action : Measure absorbance at 340 nm every minute for 60 minutes.

  • Causality : As tubulin polymerizes into microtubules, the growing macromolecular structures scatter light. This scattering is directly proportional to polymer mass and is quantified as an increase in optical density (OD340).

TubulinAssay A 1. Prepare Tubulin in PEM Buffer B 2. Add GTP & Test Compound A->B Initiate C 3. Incubate at 37°C B->C Polymerize D 4. Kinetic Absorbance (340 nm) C->D Quantify E 5. Calculate IC50 (Vmax vs Conc) D->E Analyze F Positive Control (Colchicine) F->B Validate (Z' > 0.5) G Vehicle Control (1% DMSO) G->B Baseline OD

Fig 1: Self-validating workflow for the tubulin polymerization inhibition assay.

Downstream Signaling: Apoptosis Induction

When a fused quinolinone successfully inhibits tubulin polymerization, it triggers a cascade of intracellular events culminating in cell death. The disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase[1].

Prolonged mitotic arrest induces mitochondrial stress, resulting in Mitochondrial Outer Membrane Permeabilization (MOMP). This critical step releases Cytochrome c into the cytosol, which binds to APAF-1 to form the apoptosome. The apoptosome subsequently activates Caspase-9, which in turn cleaves and activates executioner caspases (Caspase-3 and -7), ultimately leading to DNA fragmentation and apoptosis.

ApoptosisPathway Q Fused Quinolinone T Tubulin Depolymerization Q->T Binds Colchicine Site M Mitochondrial Stress (MOMP) T->M G2/M Phase Arrest C Cytochrome c Release M->C Membrane Permeabilization A Apoptosome Assembly C->A Caspase-9 Activation E Caspase-3/7 Execution A->E Proteolytic Cleavage D Apoptosis (Cell Death) E->D DNA Fragmentation

Fig 2: Mechanism of apoptosis induction via quinolinone-mediated tubulin inhibition.

Conclusion

Fused quinolinones represent a highly adaptable pharmacological scaffold. By leveraging rigorous SAR profiling and validated biochemical assays, drug development professionals can fine-tune these molecules to act as either highly specific antimicrobial agents overcoming MDR pathogens[2], or as potent antimitotic agents for targeted cancer therapy[4]. The key to unlocking their full potential lies in maintaining strict experimental causality and utilizing self-validating protocols during the screening phase.

References

  • Wei Feng, et al. "The novel pyridine-fused quinolinone PQ-L5 exhibits antibacterial effects and enhances β-lactam activity by targeting PBP2a in methicillin-resistant Staphylococcus aureus." Journal of Microbiology, Immunology and Infection, July 2025.

  • "Molecular Hybrids Targeting Tubulin Polymerization." Encyclopedia.pub, April 2022.

  • Shiro T., Fukaya T., Tobe M. "The chemistry and biological activity of heterocycle-fused quinolinone derivatives: A review." European Journal of Medicinal Chemistry, 2015.

  • "Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones." National Center for Biotechnology Information (PMC).

  • "[RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles." ACS Omega, July 2023.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one

Introduction & Pharmacological Relevance The tricyclic [1,4]oxazino[3,2-b]quinoline scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this highly planar core have been extensively developed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The tricyclic [1,4]oxazino[3,2-b]quinoline scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this highly planar core have been extensively developed and patented as potent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors for oncology applications 1. Furthermore, related oxazino-quinolines have been identified as negative modulators of the GLI1 transcription factor, offering therapeutic potential against Hedgehog (Hh) pathway-dependent tumors 2. The incorporation of a 7-bromo substituent provides a versatile synthetic handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), making 7-bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one an invaluable intermediate for library generation.

Retrosynthetic Analysis & Mechanistic Rationale

The target compound is constructed via a highly efficient, one-pot, two-step cascade reaction.

  • Step 1 (Regioselective N-Acylation): The starting material, 2-amino-7-bromoquinolin-3-ol 3, contains two nucleophilic centers. Under mildly basic conditions, the primary amine is significantly more nucleophilic than the phenolic hydroxyl group. Dropwise addition of chloroacetyl chloride at 0 °C ensures regioselective N-acylation, forming the intermediate N-(7-bromo-3-hydroxyquinolin-2-yl)-2-chloroacetamide.

  • Step 2 (Intramolecular O-Alkylation): Elevating the temperature to 80 °C provides the activation energy required for the phenolic hydroxyl to undergo an intramolecular S_N2 displacement of the alpha-chloride, closing the 6-membered morpholin-3-one ring. K₂CO₃ is chosen over stronger bases (like NaH) to prevent premature O-acylation and to act as a gentle acid scavenger for the HCl generated in both steps.

SynthesisPathway SM 2-Amino-7-bromoquinolin-3-ol + Chloroacetyl chloride Int N-Acylated Intermediate SM->Int K2CO3, DMF 0 °C to RT Prod 7-Bromo-2H-[1,4]oxazino [3,2-b]quinolin-3(4H)-one Int->Prod K2CO3, DMF 80 °C

Synthetic pathway for 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one via N-acylation/O-alkylation.

Required Materials & Reagents

To ensure a reproducible system, the stoichiometry is precisely calculated. A 3.5-equivalent excess of K₂CO₃ is critical: 1.0 eq neutralizes the HBr salt of the starting material, 2.0 eq neutralize the HCl byproducts from the acylation and alkylation steps, and 0.5 eq drives the equilibrium forward.

Table 1: Reagent Stoichiometry and Function (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-7-bromoquinolin-3-ol HBr319.981.03.20 gStarting Material
Chloroacetyl chloride112.941.20.96 mLAcylating/Alkylating Agent
Potassium carbonate (K₂CO₃)138.213.54.84 gBase / Acid Scavenger
N,N-Dimethylformamide (DMF)73.09N/A30.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

Workflow Step1 1. Reagent Preparation Dissolve SM in anhydrous DMF Step2 2. N-Acylation Add Chloroacetyl chloride at 0 °C Step1->Step2 Step3 3. Cyclization Heat to 80 °C for 4-6 h Step2->Step3 Step4 4. Workup Quench with ice-water, filter Step3->Step4 Step5 5. Purification Wash with H2O/Et2O, dry in vacuo Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Free-basing and Regioselective N-Acylation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-7-bromoquinolin-3-ol hydrobromide (3.20 g, 10.0 mmol) and anhydrous DMF (30 mL).

  • Base Addition: Add finely ground, anhydrous K₂CO₃ (4.84 g, 35.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to liberate the free base.

  • Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add chloroacetyl chloride (0.96 mL, 12.0 mmol) dropwise over 10 minutes to prevent thermal runaway and maintain N-vs-O regioselectivity.

  • Incubation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 2 hours.

  • Validation Checkpoint 1: Remove a 10 µL aliquot, partition between EtOAc and H₂O, and spot the organic layer on a TLC plate (Eluent: 50% EtOAc/Hexanes). The starting material (

    
    ) should be completely consumed, replaced by the N-acylated intermediate (
    
    
    
    ). LC-MS analysis of the aliquot should confirm the intermediate mass (
    
    
    315/317[M+H]⁺).
Intramolecular Cyclization
  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using an oil bath or heating block.

  • Cyclization: Stir vigorously at 80 °C for 4 to 6 hours.

  • Validation Checkpoint 2: Monitor by TLC. The intermediate (

    
    ) will transition to a new, highly UV-active spot (
    
    
    
    ). LC-MS must confirm the loss of HCl, yielding the target mass (
    
    
    279/281 [M+H]⁺).
Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 150 mL of vigorously stirred ice-water.

  • Precipitation: A dense precipitate will form immediately, as the highly planar tricyclic product is insoluble in water. Stir for 30 minutes to ensure complete dissolution of inorganic salts (KCl, unreacted K₂CO₃).

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold water (3 × 20 mL) and cold diethyl ether (10 mL) to remove residual DMF and trace organic impurities.

  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C overnight to afford 7-bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one as an off-white to pale yellow solid. Expected yield: 70–85%.

Analytical Characterization & Troubleshooting

Table 2: Expected Analytical Data for Target Validation

Analytical MethodExpected Signals / ObservationsDiagnostic Significance
LC-MS (ESI+)

279.0, 281.0 [M+H]⁺ (1:1 ratio)
Confirms exact mass and presence of one Bromine atom.
¹H NMR (DMSO-d₆)

11.20 (s, 1H, NH)
Confirms the presence of the morpholin-3-one lactam NH.
¹H NMR (DMSO-d₆)

4.85 (s, 2H, -O-CH₂-CO-)
Confirms the oxazine methylene bridge formation.
¹H NMR (DMSO-d₆)

8.05 (d,

Hz, 1H, C8-H)
Confirms the intact 7-bromoquinoline substitution pattern.
FT-IR (ATR) ~1680 cm⁻¹ (C=O stretch)Confirms the formation of the lactam carbonyl.

Troubleshooting Insights:

  • Issue: Formation of O-acylated or di-acylated byproducts.

    • Cause: Addition of chloroacetyl chloride at temperatures >0 °C or using an excessively strong base.

    • Solution: Strictly maintain 0 °C during the dropwise addition and utilize K₂CO₃ to favor the softer nucleophile (amine).

  • Issue: Incomplete cyclization (stalled at Validation Checkpoint 1).

    • Cause: Insufficient heating time or deactivated/clumped K₂CO₃.

    • Solution: Ensure K₂CO₃ is finely ground and anhydrous. Extend heating at 80 °C to 8 hours if TLC shows remaining intermediate.

References

  • WO2019112719A1 - Heterocyclic compounds as prmt5 inhibitors.
  • Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening.
  • 2500655-56-9 | 2-Amino-7-bromoquinolin-3-ol hydrobromide. Moldb.

Sources

Application

Suzuki-Miyaura coupling conditions for 7-bromo-quinolinones

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for 7-Bromo-Quinolinone Scaffolds Executive Summary The 7-bromo-quinolin-2(1H)-one scaffold is a critical pharmacophore in the development of antipsychotics (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for 7-Bromo-Quinolinone Scaffolds

Executive Summary

The 7-bromo-quinolin-2(1H)-one scaffold is a critical pharmacophore in the development of antipsychotics (e.g., aripiprazole analogs), kinase inhibitors, and NMDA receptor modulators.[1] However, functionalizing the C7 position presents distinct challenges compared to standard aryl halides:

  • Solubility: The fused lactam ring induces strong intermolecular hydrogen bonding, rendering the substrate poorly soluble in standard ethereal solvents.

  • Catalyst Poisoning: The free lactam nitrogen (N1) and the carbonyl oxygen (O2) can coordinate to Palladium, arresting the catalytic cycle.

  • Electronic Deactivation: The 7-position is electronically coupled to the electron-donating nitrogen, potentially increasing the energy barrier for oxidative addition compared to electron-deficient heterocycles.[1]

This guide provides two validated protocols: Method A for standard library synthesis (using protected or soluble substrates) and Method B for "hard-to-couple" substrates (free NH, steric bulk).[1]

Mechanistic Insight & Causality

To optimize the reaction, one must understand the failure modes specific to this scaffold.

  • The Solubility Trap: Standard Suzuki conditions often use Toluene/Water or THF. 7-Bromo-quinolinone precipitates in these, sequestering the electrophile from the soluble Pd-catalyst. Solution: Use dipolar aprotic solvents (DMF, DMAc) or high-boiling ethers (Dioxane) with phase transfer catalysts.

  • The Coordination Trap: In the absence of sterically bulky ligands, the basic nitrogen of the quinolinone (or its deprotonated anion) acts as a ligand for Pd(II), forming stable "off-cycle" resting states. Solution: Use bulky phosphines (e.g., XPhos, SPhos) or bidentate ligands (dppf) that outcompete the substrate for metal coordination.[1]

Diagram 1: Catalytic Cycle & Interference Pathways

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for e- rich rings) Pd0->OxAdd + 7-Bromo-Quinolinone Poison Catalyst Poisoning (Pd-N coordination) Pd0->Poison Free NH Interference TransMet Transmetallation (Requires Base/Boronate) OxAdd->TransMet + Ar-B(OH)2 / Base Precip Substrate Precipitation (Solubility Failure) OxAdd->Precip Non-Polar Solvent RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The catalytic cycle highlighting specific failure modes (red dashed lines) for quinolinone substrates: catalyst poisoning by the lactam nitrogen and precipitation due to poor solubility.[1]

Experimental Protocols

Method A: The "Workhorse" Protocol (Protected/Soluble Substrates)

Best for: N-methylated quinolinones, standard aryl boronic acids, initial screening.[1]

Rationale: This method utilizes Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture.[1] The bidentate ligand prevents catalyst decomposition, while 1,4-dioxane provides a balance of solubility and water miscibility for the base.

Materials:

  • Substrate: 7-bromo-1-methylquinolin-2(1H)-one (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)

  • Base: 2M aq. K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration)[1]

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the quinolinone (1.0 mmol, 238 mg), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvate: Inject degassed 1,4-dioxane (5 mL) followed by degassed 2M K₂CO₃ (1.5 mL).

  • React: Heat block to 90°C with vigorous stirring (800 rpm).

    • Checkpoint: The mixture should turn dark brown/black within 10 minutes. If it remains orange/red, the catalyst may not have activated.

  • Monitor: Check TLC or LCMS at 2 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.

Method B: The "High-Difficulty" Protocol (Free NH / Steric Bulk)

Best for: Unprotected 7-bromo-quinolin-2(1H)-one, heteroaryl boronic acids, ortho-substituted partners.[1]

Rationale: Unprotected quinolinones require high heat and polar solvents to dissolve. Pd₂(dba)₃ provides a clean source of Pd(0), while XPhos (a bulky Buchwald ligand) creates a highly active catalyst shell that prevents the quinolinone nitrogen from binding to the metal center. Anhydrous K₃PO₄ is used to minimize hydrolytic deborylation.

Materials:

  • Substrate: 7-bromoquinolin-2(1H)-one (1.0 equiv)[1]

  • Boronic Acid: Heteroaryl/Aryl boronic acid (1.5 equiv)[1]

  • Catalyst Source: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: XPhos (4-8 mol%) — Ratio Pd:Ligand 1:2[1]

  • Base: K₃PO₄ (finely ground, anhydrous) (3.0 equiv)[1]

  • Solvent: n-Butanol or DMF (0.15 M concentration)[1]

Step-by-Step:

  • Pre-complexation (Critical): In a separate small vial, dissolve Pd₂(dba)₃ and XPhos in 1 mL of solvent. Stir at room temp for 5 mins under Argon. (Solution changes from purple to brownish-orange).

  • Charge: Add substrate, boronic acid, and K₃PO₄ to the main reaction vessel.

  • Combine: Add the pre-complexed catalyst solution and remaining solvent to the main vessel.

  • React: Heat to 100-110°C .

    • Note: n-Butanol is excellent here as it solubilizes the intermediate and allows high temperatures without the difficult removal of DMF.

  • Workup: If using DMF, pour into ice water to precipitate the product (filtration workup). If using Butanol, evaporate directly or perform aqueous extraction.[1]

Data Presentation & Troubleshooting

Table 1: Optimization Matrix for 7-Bromo-Quinolinone

VariableStandard RecommendationHigh-Difficulty AlternativeWhy?
Solvent 1,4-Dioxane / H₂ODMF or n-ButanolDMF dissolves the lactam; Butanol allows high temp reflux.
Base K₂CO₃ (aq)K₃PO₄ (anhydrous)K₃PO₄ is milder and prevents de-borylation of unstable boronic acids.
Ligand dppfXPhos or SPhosBulky ligands prevent N-coordination (poisoning) by the substrate.
Temp 80-90°C100-120°CHigh lattice energy of quinolinones requires heat for solubility.
Diagram 2: Decision Tree for Protocol Selection

DecisionTree Start Start: 7-Bromo-Quinolinone CheckN Is Nitrogen Protected? (e.g., N-Me, N-Bn) Start->CheckN YesProt Yes: Protected CheckN->YesProt High Solubility NoProt No: Free NH CheckN->NoProt Low Solubility CheckSteric Boronic Acid Sterics? YesProt->CheckSteric MethodB Method B: Pd2(dba)3 + XPhos / Butanol NoProt->MethodB Requires Polar Solvent MethodA Method A: Pd(dppf)Cl2 / Dioxane CheckSteric->MethodA Standard (Phenyl) CheckSteric->MethodB Hindered (2,6-subst)

Caption: Workflow for selecting the appropriate coupling protocol based on substrate protection status and steric hindrance.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[4] Link

  • BenchChem. (2025).[5][6] Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. Link

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

Method

Palladium-Catalyzed Cross-Coupling of Oxazinoquinoline Bromides: A Detailed Guide to Synthesis and Application

Introduction: The Strategic Importance of the Oxazinoquinoline Scaffold The fusion of oxazine and quinoline ring systems creates the oxazinoquinoline scaffold, a heterocyclic framework of significant interest to research...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Oxazinoquinoline Scaffold

The fusion of oxazine and quinoline ring systems creates the oxazinoquinoline scaffold, a heterocyclic framework of significant interest to researchers in medicinal chemistry and drug discovery.[1][2] Quinoline derivatives have a long-standing history in pharmaceutical applications, and their fusion with an oxazine ring can modulate their physicochemical properties, leading to novel biological activities.[3] The functionalization of this core structure is paramount for exploring its therapeutic potential, and palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for this purpose.[4] These reactions, which form the basis of the 2010 Nobel Prize in Chemistry, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions.[1]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of brominated oxazinoquinolines. It is designed for researchers, scientists, and drug development professionals seeking to leverage these advanced synthetic methodologies for the synthesis of novel oxazinoquinoline derivatives.

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their diverse applications, generally proceed through a common catalytic cycle.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the bromo-oxazinoquinoline, inserting itself into the carbon-bromine bond to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.

  • Transmetalation (for Suzuki, Stille, Negishi, etc.) or Reductive Elimination Precursor Formation (for Heck, Buchwald-Hartwig): In this step, the coupling partner transfers its organic group to the palladium center, or in the case of reactions like the Heck and Buchwald-Hartwig, the nucleophile coordinates to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center are coupled together, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Palladium Catalytic Cycle Figure 1: Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br (Bromo-oxazinoquinoline) PdII R-Pd(II)L_n-Br OxAdd->PdII Trans Transmetalation / Nucleophile Association PdII->Trans R'-M (Coupling Partner) PdII_R R-Pd(II)L_n-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: A simplified representation of the palladium catalytic cycle.

Experimental Workflows: A Step-by-Step Guide

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on careful experimental setup and the exclusion of oxygen, which can deactivate the catalyst. The following diagram outlines a general workflow applicable to the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions discussed in this guide.

Experimental Workflow Figure 2: General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add bromo-oxazinoquinoline, coupling partner, and base to a dry reaction flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) 3x. A->B C 3. Add the palladium catalyst and ligand under a positive pressure of inert gas. B->C D 4. Add degassed solvent(s) via syringe. C->D E 5. Heat the reaction mixture to the specified temperature with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature and perform an aqueous work-up. F->G H 8. Dry the organic layer and concentrate under reduced pressure. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols

While specific examples of cross-coupling reactions on bromo-oxazinoquinolines are not abundant in the literature, the following protocols are adapted from successful applications on the closely related 4-bromo-6H-1,2-oxazine and various quinoline systems.[6][7] These serve as excellent starting points for the functionalization of your bromo-oxazinoquinoline substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[4] Its tolerance of a wide range of functional groups and the commercial availability of a vast array of boronic acids make it a cornerstone of modern organic synthesis.[8]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings. It is a source of Pd(0) and the triphenylphosphine ligands stabilize the palladium center.

  • Base: A base, such as sodium carbonate, is required to activate the boronic acid for transmetalation.[4]

  • Solvent System: A mixture of an organic solvent (e.g., toluene) and an aqueous solution of the base is typically used to facilitate the dissolution of both the organic and inorganic reagents. The addition of an alcohol like methanol can sometimes improve solubility and reaction rates.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryBromo-HeterocycleCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄ (4)2M Na₂CO₃Toluene/MeOH801582
22-Bromoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001295
33-BromoquinolineThiophene-2-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O110888

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-oxazinoquinoline (Model Protocol)

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-oxazinoquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and sodium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 equiv.). Add a degassed mixture of toluene and 2M aqueous sodium carbonate solution (e.g., a 4:1 v/v ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[9][10] This reaction is typically co-catalyzed by palladium and copper salts.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(II) source like PdCl₂(PPh₃)₂ is often used, which is reduced in situ to the active Pd(0) species.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.[10]

  • Base: An amine base, such as triethylamine (Et₃N), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Data Presentation: Representative Conditions for Sonogashira Coupling

EntryBromo-HeterocycleCoupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (3)Et₃NToluenert690
22-BromoquinolineTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)DiisopropylamineTHF60492
33-Bromoquinoline1-HexynePd(OAc)₂ (1) / XPhos (2)CuI (2)Cs₂CO₃Dioxane801285

Detailed Experimental Protocol: Sonogashira Coupling of a Bromo-oxazinoquinoline (Model Protocol)

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-oxazinoquinoline (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv.), and copper(I) iodide (CuI, 0.03 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add degassed toluene, degassed triethylamine, and the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[11][12] This reaction is particularly valuable for synthesizing compounds with aniline-like substructures, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction often requires specialized, bulky, and electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) to facilitate the reductive elimination step and prevent catalyst decomposition.[13][14] Pre-catalysts, where the ligand is already coordinated to the palladium, are often used for their stability and ease of use.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[13][14]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryBromo-HeterocycleAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001695
23-BromoquinolineAnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane1101289
36-Bromoindazoletert-Butyl carbamateRuPhos G2 (5)-LHMDS1,4-Dioxane90285

Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-oxazinoquinoline (Model Protocol)

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the bromo-oxazinoquinoline (1.0 equiv.), the amine (1.2 equiv.), and a strong base like sodium tert-butoxide (1.4 equiv.) to a dry reaction vial.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02-0.05 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with water. Dilute with an organic solvent and separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Heck Reaction: Vinylation of the Oxazinoquinoline Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[15] It is a valuable tool for the synthesis of substituted alkenes.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective catalyst precursor that is reduced in situ to the active Pd(0) species.

  • Ligand: While some Heck reactions can be performed without a ligand, the addition of a phosphine ligand, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, can improve catalyst stability and reactivity, especially with less reactive aryl bromides.[16]

  • Base: An inorganic or organic base, such as triethylamine or sodium acetate, is required to neutralize the hydrogen halide formed during the catalytic cycle.[15]

Data Presentation: Representative Conditions for Heck Reaction

EntryBromo-HeterocycleAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromoindazolen-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEASilica gel (ball mill)-185
24-BromoanisoleStyrenePd(OAc)₂ (1)-K₂CO₃DMF/H₂O80492
32-BromoquinolineEthyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMF1202478

Detailed Experimental Protocol: Heck Reaction of a Bromo-oxazinoquinoline (Model Protocol)

  • Reaction Setup: In a reaction vessel, combine the bromo-oxazinoquinoline (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.03 equiv.), and a base such as triethylamine (2.0 equiv.).

  • Ligand (Optional): If a ligand is used, add it at this stage (e.g., PPh₃, 0.06 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-120 °C under an inert atmosphere.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Use freshly degassed solvents. Consider using a more robust pre-catalyst or a different ligand.

    • Inactive Substrate: Aryl bromides can be less reactive than iodides. Increasing the reaction temperature or using a more active catalyst system (e.g., with a bulky, electron-rich ligand) may be necessary.

    • Improper Base: The choice of base is critical. For Suzuki and Buchwald-Hartwig reactions, ensure the base is strong enough and sufficiently soluble.

  • Formation of Side Products:

    • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. Using a lower catalyst loading or a different palladium source can sometimes mitigate this.

    • Debromination: The bromo-oxazinoquinoline can be reduced to the corresponding debrominated compound. This can be more prevalent at higher temperatures or with certain catalyst systems.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Many of the solvents used are flammable and should be handled with care, away from ignition sources.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the oxazinoquinoline scaffold. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize diverse libraries of novel compounds for evaluation in drug discovery programs. The protocols provided in this guide, while based on related heterocyclic systems, offer a solid foundation for the successful implementation of these powerful synthetic transformations on bromo-oxazinoquinolines.

References

  • The Nobel Prize in Chemistry 2010. NobelPrize.org.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Heck coupling reaction between bromo/iodoanisoles and acrylates.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Design, synthesis and biological evaluation of 2H-[1]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. PMC.

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(iii) cooperative catalysts. Catalysis Science & Technology (RSC Publishing).
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
  • Sonogashira coupling. Wikipedia.
  • Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. The Journal of Organic Chemistry.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Buchwald–Hartwig amin
  • A Comparative Guide to the Synthesis of Functionalized Quinolines. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts.
  • Heck Reaction—St
  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC.
  • palladium-catalyzed heterocycle synthesis
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals.
  • Model system for optimization. Palladium catalyzed N-cyclohexylation of glycine using phenol ….
  • Ferrocenyl conjugated oxazepines/quinolines: multiyne coupling and ring–expanding or rearrangement. Frontiers.
  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.. Semantic Scholar.
  • Buchwald-Hartwig Amin
  • Recent developments and trends in the iron- and cobalt-c
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.

Sources

Application

Application Note: Preparation and Handling of 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one Stock Solutions in DMSO

Abstract & Scientific Rationale The preparation of high-quality stock solutions is the single most critical variable in assay reproducibility. This guide focuses on 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The preparation of high-quality stock solutions is the single most critical variable in assay reproducibility. This guide focuses on 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one (CAS: 2349411-36-3), a rigid, planar tricyclic scaffold.[1]

The Challenge: Structurally, this compound features a fused quinoline-oxazine system. The planarity of this scaffold promotes strong intermolecular


-

stacking interactions, leading to high crystal lattice energy. While the compound is hydrophobic, its specific handling requirements stem from its tendency to aggregate and precipitate ("crash out") upon contact with aqueous buffers.[2]

The Solution: This protocol utilizes anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle.[3][4] However, DMSO is hygroscopic; it avidly absorbs atmospheric water.[5] As water content in DMSO increases, the solubility power decreases exponentially for hydrophobic heterocycles, leading to "silent precipitation"—where the compound crystallizes in the stock vial, resulting in false-negative assay data.

Physicochemical Profile

Before handling, verify the compound identity and properties to ensure accurate molarity calculations.

PropertyValueNotes
Compound Name 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one
CAS Number 2349411-36-3Unique identifier for verification.[1][6]
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 279.09 g/mol Use this exact value for calculations.
Structural Feature Planar Tricyclic SystemHigh potential for

-stacking aggregation.
Target Stock Conc. 10 mM Recommended standard stock.
Solubility Limit ~20-50 mM (in pure DMSO)Estimated. Do not exceed 50 mM to avoid instability.

Critical Pre-Requisites: The Solvent System[7]

WARNING: Do not use "old" DMSO found on the bench. DMSO is hygroscopic.[5][7] A bottle left open for 24 hours can absorb >1% water by volume. For this compound, even 1% water content can induce nucleation and precipitation over time.

  • Grade: Anhydrous DMSO (≥99.9%), stored under septum or in single-use ampoules.

  • Freezing Point: DMSO freezes at 18.5°C .[6]

    • Implication: If stored in a refrigerator (4°C), the stock will freeze. Repeated freeze-thaw cycles cause micro-precipitation.

    • Best Practice: Store at room temperature (short term) or -20°C/-80°C (long term), but minimize thaw cycles.

Protocol: Preparation of 10 mM Stock Solution

Step 1: Mass Calculation & Weighing

To minimize static interference common with dry organic powders, use an anti-static gun if available.

Target: 10 mM Stock Solution in 1 mL DMSO.




Note: It is often more accurate to weigh the solid first (e.g., approx 3-5 mg) and then calculate the required DMSO volume to hit 10 mM.

Formula for Volume Adjustment:



Step 2: Dissolution Workflow
  • Add the calculated volume of Anhydrous DMSO to the vial containing the powder.

  • Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear.

    • If cloudy: Sonicate in a water bath for 5-10 minutes (Max temp 40°C).

    • Risk: Excessive heat can degrade the bromo-substituent. Monitor temperature.

Step 3: Aliquoting & Storage

Never store the bulk stock in a single vial if you plan to use it multiple times.

  • Aliquot the stock into small volumes (e.g., 50 µL) in amber polypropylene tubes.

  • Seal tightly (Parafilm is recommended for long-term -80°C storage).

  • Labeling: Include Compound Name, Concentration, Solvent, and Date.

Visualization: Preparation Workflow

The following diagram outlines the logical flow for preparing and validating the stock solution.

StockPrep Start Solid Compound (CAS 2349411-36-3) Weigh Weigh Mass (m) Record Exact mg Start->Weigh Calc Calculate DMSO Volume V = m / (MW * C) Weigh->Calc AddSolvent Add Anhydrous DMSO (Grade ≥99.9%) Calc->AddSolvent Mix Vortex (30s) + Optional Sonication AddSolvent->Mix Check Visual Inspection: Is it Clear? Mix->Check Success 10 mM Stock Ready Check->Success Yes Fail Precipitate Remains Check->Fail No Aliquot Aliquot into Single-Use Vials Success->Aliquot Fail->Mix Sonicate (Max 40°C) Store Store at -20°C (Avoid Freeze-Thaw) Aliquot->Store

Caption: Figure 1. Standard workflow for the preparation of 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one stock solutions.

Serial Dilution & Assay Use (The "Crash-Out" Prevention)

The most common failure mode is DMSO Shock . This occurs when a high-concentration DMSO stock (10 mM) is pipetted directly into an aqueous buffer. The rapid change in solvent polarity causes the hydrophobic compound to precipitate immediately.

The Intermediate Dilution Method: Do not go from 100% DMSO


 100% Aqueous Buffer.
  • Step A (Stock): 10 mM in 100% DMSO.

  • Step B (Intermediate): Dilute 10-fold into DMSO (or a 50:50 DMSO:Buffer mix if solubility permits) to create a 1 mM working stock.

  • Step C (Final): Add the Intermediate to the assay buffer.

    • Target: Final DMSO concentration should usually be

      
       (v/v) to avoid cellular toxicity.[3][4][8][9]
      

Troubleshooting: Solubility Decision Tree

If precipitation is observed during preparation or dilution, follow this logic to recover the experiment.

Troubleshooting Problem Precipitate Observed Context Where did it happen? Problem->Context InStock In 100% DMSO Stock Context->InStock InAssay In Aqueous Buffer Context->InAssay Sonication Sonicate (5-10 min) InStock->Sonication StepDown Use Intermediate Dilution Step InAssay->StepDown CheckWater Check DMSO Quality (Is it old/wet?) Sonication->CheckWater If fails DiluteStock Dilute to 5 mM CheckWater->DiluteStock If DMSO is dry Carrier Add Solubilizer (e.g., 0.1% Pluronic F-127) StepDown->Carrier If fails

Caption: Figure 2. Troubleshooting logic for compound precipitation in stock or assay conditions.

References

  • ResearchGate. Stability of Screening Compounds in Wet DMSO. Available at: [Link]

  • National Institutes of Health (NCATS). Assay Guidance Manual: Compound Management. Available at: [Link]

Sources

Method

Late-stage functionalization of oxazino[3,2-b]quinolin-3-one

Application Note: Late-Stage Functionalization of Oxazino[3,2-b]quinolin-3-one Scaffolds Part 1: Strategic Analysis & Reactivity Profile The oxazino[3,2-b]quinolin-3-one scaffold represents a privileged tricyclic core in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization of Oxazino[3,2-b]quinolin-3-one Scaffolds

Part 1: Strategic Analysis & Reactivity Profile

The oxazino[3,2-b]quinolin-3-one scaffold represents a privileged tricyclic core in drug discovery, exhibiting significant potential in antibacterial (targeting LptA/Top IV) and anticancer (GLI1 inhibition) domains. Late-stage functionalization (LSF) of this rigid system is critical for tuning physicochemical properties (logP, tPSA) without de novo synthesis.

Mechanistic Grounding: The scaffold fuses an electron-deficient quinoline core with a saturated or partially saturated oxazine ring. This creates a distinct "push-pull" electronic bias that dictates regioselectivity:

  • The Quinoline Core (C-Ring): The benzenoid ring (positions C6-C9) is electron-rich relative to the pyridine ring, making it susceptible to Electrophilic Aromatic Substitution (SEAr) .

  • The Pyridine/Imine Sector (B-Ring): The C=N bond character and the electron-withdrawing carbonyl make the C10/C4a positions (bridgehead adjacent) and C2/C4 positions electron-deficient, ideal for Nucleophilic Radical Addition (Minisci-type) .

  • The Oxazine Ring (A-Ring): The methylene/methine protons adjacent to the oxygen or nitrogen are activated for Hydrogen Atom Transfer (HAT) or oxidative functionalization.

Part 2: Experimental Protocols

Protocol A: Innate C-H Alkylation via Photoredox Minisci Reaction

Target: Electron-deficient sites (C2/C4 equivalent on the quinoline core).

Rationale: Traditional alkylation requires harsh organometallics incompatible with the lactone/amide functionality of the oxazinone. This protocol utilizes a mild, decarboxylative radical pathway to install alkyl fragments (methyl, ethyl, cyclopropyl) directly onto the heteroaromatic ring.

Materials:

  • Substrate: Oxazino[3,2-b]quinolin-3-one derivative (0.2 mmol)

  • Radical Precursor: Carboxylic acid (R-COOH) (0.4 mmol) or Alkyl trifluoroborate.

  • Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • Oxidant: (NH4)2S2O8 (1.5 equiv)

  • Solvent: DMSO:H2O (4:1) degassed.[1]

  • Light Source: 450 nm Blue LED (e.g., Kessil A160WE).

Step-by-Step Methodology:

  • Setup: In an 8 mL clear vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), carboxylic acid (2.0 equiv), photocatalyst (0.01 equiv), and persulfate oxidant (1.5 equiv).

  • Solvation: Add DMSO:H2O (4:1, 0.1 M concentration). Sparge with Argon for 5 minutes to remove oxygen (O2 quenches the triplet state of the Ir-catalyst).

  • Irradiation: Seal the vial and irradiate with Blue LED (approx. 2-3 cm distance) under vigorous stirring at ambient temperature (fan cooling recommended to maintain <30°C).

  • Monitoring: Monitor by UPLC-MS at 2h and 4h intervals. Look for the [M+R-H]+ mass shift.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Self-Validating Control:

  • No Light Control: Run a parallel vial wrapped in foil. 0% conversion confirms the photochemical mechanism.

  • Radical Trap: Addition of TEMPO (1.0 equiv) should inhibit product formation, confirming the radical pathway.

Protocol B: Site-Selective C(sp2)-H Halogenation

Target: Electron-rich Benzenoid Ring (C6-C9).

Rationale: Installing a halogen handle allows for further diversification via Suzuki/Buchwald couplings. The oxazine ring donates electron density into the quinoline system, directing electrophiles primarily to the para-position relative to the nitrogen (typically C6 or C8 depending on fusion).

Materials:

  • Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).

  • Catalyst: Pd(OAc)2 (5 mol%) - Optional for directed C-H activation, or simple Lewis Acid (FeCl3).

  • Solvent: Acetonitrile (MeCN) or Hexafluoroisopropanol (HFIP).

Step-by-Step Methodology (HFIP Mediated):

  • Dissolution: Dissolve the scaffold (0.1 mmol) in HFIP (1.0 mL). HFIP activates the NBS via H-bonding, increasing electrophilicity without strong acids.

  • Addition: Add NBS (1.1 equiv) portion-wise over 10 minutes at 0°C.

  • Reaction: Warm to room temperature and stir for 2-6 hours.

  • Quench: Add 10% Na2S2O3 solution to quench unreacted bromine.

  • Isolation: Extract with DCM. The product is often highly crystalline and can be purified by recrystallization from EtOH/Heptane.

Part 3: Visualization & Data

Reactivity & Workflow Diagram

G Substrate Oxazino[3,2-b] quinolin-3-one Minisci Protocol A: Radical Alkylation (Minisci) Substrate->Minisci Ir(III) / Blue LED R-COOH Halogen Protocol B: Electrophilic Halogenation Substrate->Halogen NBS / HFIP (SEAr) Oxidation Protocol C: Oxazine Ring Oxidation Substrate->Oxidation SeO2 or Electrochem Prod_A C2/C4-Alkylated Analogs Minisci->Prod_A Prod_B C6/C8-Halo Analogs Halogen->Prod_B Prod_C Lactam/Hemiaminal Derivatives Oxidation->Prod_C

Caption: Divergent LSF pathways for the oxazino-quinolinone scaffold. Blue: Radical path; Red: Electrophilic path; Yellow: Oxidative path.

Optimization Data Summary
VariableCondition A (Standard)Condition B (Optimized)Outcome (Yield)
Solvent DCM/H2O (Biphasic)DMSO/H2O (Homogeneous) 45% -> 82%
Oxidant TBHP(NH4)2S2O8 Clean conversion, no over-oxidation.
Light Source CFL Bulb450nm High-Power LED Reaction time reduced from 12h to 2h.
Acid Equiv 1.0 equiv2.0 - 3.0 equiv Suppresses proto-decarboxylation side products.

Part 4: References

  • Münster, N. et al. (2023).[2] C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates. Journal of the American Chemical Society.[2]

  • Wang, J. et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI Molecules.

  • Phipps, R.J. et al. (2017). Late-Stage C–H Functionalization of Azines. Chemical Reviews.

  • RSC Advances. (2025). Synthesis of quinoline mimics via C–H bond functionalization. Royal Society of Chemistry.[3]

Sources

Application

Buchwald-Hartwig amination protocols for aryl bromide heterocycles

Application Note: Advanced Buchwald-Hartwig Amination Protocols for Aryl Bromide Heterocycles Part 1: Executive Summary & The Heterocycle Challenge The Challenge: While the Buchwald-Hartwig amination is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Buchwald-Hartwig Amination Protocols for Aryl Bromide Heterocycles

Part 1: Executive Summary & The Heterocycle Challenge

The Challenge: While the Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, applying it to heteroaryl bromides (e.g., bromopyridines, bromopyrimidines, bromoimidazoles) presents unique failure modes not seen with simple aryl halides.

Mechanism of Failure: The primary cause of reaction failure is competitive coordination . Nitrogen atoms in the heterocycle (especially those with localized lone pairs like pyridine or imidazole) act as Lewis bases, binding tightly to the Palladium(II) center. This forms a stable, unreactive "resting state" complex (Pd-N), effectively poisoning the catalyst and preventing the amine substrate from binding.

The Solution: To overcome this, we must use bulky, electron-rich ligands that sterically crowd the metal center, physically preventing the heterocycle from coordinating while still allowing the oxidative addition of the C-Br bond.

Visualizing the Problem: The Poisoned Cycle

The following diagram illustrates where the heterocycle interferes with the standard catalytic cycle.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Pd0->OxAdd + Heteroaryl Bromide Poison CATALYST POISONING [Stable Pd-N(Heterocycle) Complex] OxAdd->Poison Heterocycle N-Coordination (DEAD END) AmineBind Amine Binding [L-Pd(II)-Ar-N(H)R] OxAdd->AmineBind + Amine Deprotonation Deprotonation (Base mediated) AmineBind->Deprotonation RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 - Product

Caption: Figure 1. The Catalytic Cycle showing the "Dead End" where N-heterocycles coordinate to Pd(II), halting the reaction.

Part 2: Strategic Ligand Selection

Do not use generic ligands like PPh3 or dppf for these substrates. Selection must be driven by the amine class and the heterocycle's Lewis basicity.

Substrate ClassRecommended PrecatalystLigand ClassWhy?
Primary Amines BrettPhos Pd G4 Dialkylbiaryl PhosphineExceptional mono-selectivity; bulky enough to prevent N-coordination.
Secondary Amines RuPhos Pd G4 Dialkylbiaryl PhosphineUniversal standard for secondary amines; prevents

-hydride elimination.
Sterically Hindered / Amides Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)"Throw-away" pyridine ligand stabilizes precatalyst; NHC is extremely bulky and electron-donating.
Base-Sensitive Substrates tBuBrettPhos Pd G3 Dialkylbiaryl PhosphineAllows use of weak bases (K3PO4) to prevent hydrolysis of esters/nitriles.

Part 3: Experimental Protocols

Protocol A: Primary Amines (The BrettPhos Method)

Target: Coupling primary alkyl/aryl amines with Bromopyridines/Pyrimidines.

Rationale: We utilize the G4 Palladacycle precatalyst. Unlike traditional Pd2(dba)3 methods, G4 precatalysts contain a pre-formed 1:1 Pd:Ligand ratio and activate rapidly upon exposure to base, ensuring no "induction period" where the heterocycle can poison the unligated Pd.

Reagents:

  • Heteroaryl Bromide (1.0 equiv)[1]

  • Primary Amine (1.2 equiv)

  • BrettPhos Pd G4 (0.01 – 0.05 equiv / 1-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1][2]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2]

  • Solids Addition: Charge the vial with Heteroaryl Bromide (if solid), BrettPhos Pd G4, and NaOtBu.

    • Note: NaOtBu is hygroscopic. Weigh quickly in air or use a glovebox.

  • Purge: Cap the vial (septum cap) and purge with inert gas for 5 minutes.

  • Liquids Addition: Add the solvent and the Amine (if liquid) via syringe.

    • Tip: If the amine is volatile, add it last.

  • Reaction: Place in a pre-heated heating block at 100°C . Stir vigorously (1000 rpm).

    • Time: Typically 1-4 hours. Monitor via LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd residue. Concentrate and purify.

Protocol B: Secondary Amines (The RuPhos Method)

Target: Coupling cyclic secondary amines (morpholine, piperazine) or acyclic secondary amines.

Rationale: Secondary amines are sterically more demanding.[1] RuPhos is specifically designed to accommodate this bulk while preventing


-hydride elimination (a common side reaction with acyclic amines).

Reagents:

  • Heteroaryl Bromide (1.0 equiv)[1]

  • Secondary Amine (1.2 equiv)[1][2]

  • RuPhos Pd G4 (0.02 – 0.05 equiv)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) OR NaOtBu (1.4 equiv).

    • Expert Insight: For acidic heterocycles (e.g., those with N-H protons like indazoles), use LiHMDS (Lithium Hexamethyldisilazide). It is a strong, non-nucleophilic base that solubilizes the deprotonated intermediate.

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube or vial under vacuum; backfill with Argon.

  • Catalyst Charge: Add RuPhos Pd G4 and Aryl Bromide (if solid).

  • Solvent/Amine: Add anhydrous THF (0.2 M) and the Secondary Amine.

  • Base Addition: Dropwise add LHMDS (1.0 M solution) at Room Temperature.

    • Observation: The solution often turns dark orange/brown immediately (catalyst activation).

  • Heating: Seal and heat to 65-80°C .

    • Note: RuPhos systems are often more active and require lower temperatures than BrettPhos.

  • Quench: Cool to RT, quench with saturated NH4Cl (if using LHMDS), extract with EtOAc.

Protocol C: The "Difficult Substrate" (Pd-PEPPSI-IPr)

Target: Electron-deficient heterocycles, sterically crowded bromides, or when phosphine ligands fail.

Rationale: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an N-Heterocyclic Carbene (NHC) ligand. The NHC is a stronger sigma-donor than phosphines, creating a highly electron-rich Pd center that facilitates oxidative addition even with deactivated bromides.

Reagents:

  • Heteroaryl Bromide (1.0 equiv)[1]

  • Amine (1.2 equiv)[1][2]

  • Pd-PEPPSI-IPr (2 mol%)

  • Base: KOtBu (1.4 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: DME (Dimethoxyethane) or Dioxane.

Step-by-Step:

  • Mix Solids: Combine Pd-PEPPSI-IPr, Base, and Aryl Bromide in a vial.

  • Solvent: Add DME.[3][4]

  • Activation: Stir at RT for 5 minutes.

  • Amine: Add the amine.

  • Heat: Heat to 80°C .

    • Advantage:[1][5][6][7][8] This catalyst is extremely stable to air and moisture compared to phosphine systems, though inert atmosphere is still recommended for best results.

Part 4: Troubleshooting & Optimization Matrix

If the standard protocols fail, use this logic to debug:

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch to Pd-PEPPSI-IPr or increase catalyst loading to 10 mol%. Ensure inert atmosphere is rigorous.
Debromination (Ar-H formed)

-Hydride Elimination
Switch solvent to Toluene (non-polar). Lower temperature. Use RuPhos (specifically designed to stop this).
Low Yield (Incomplete) Base InsolubilitySwitch from NaOtBu to Cs2CO3 and use Dioxane/Water (10:1) or tAmyl Alcohol to improve solubility.
Imine Formation Oxidation of AmineEnsure rigorous O2 exclusion. Check amine purity.
Decision Tree for Method Selection

DecisionTree Start Start: Heteroaryl Bromide + Amine AmineType Amine Type? Start->AmineType Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary BaseSens Base Sensitive Groups? (Esters, Nitriles) Primary->BaseSens Acidic Acidic Protons on Heterocycle? (e.g., Indazole NH) Secondary->Acidic No No BaseSens->No No Yes Yes BaseSens->Yes Yes Brett Protocol A: BrettPhos Pd G4 Base: NaOtBu tBuBrett Protocol A (Mod): tBuBrettPhos Pd G3 Base: K3PO4 RuPhos Protocol B: RuPhos Pd G4 Base: NaOtBu LHMDS Protocol B (Mod): RuPhos Pd G4 Base: LHMDS Acidic->No No Acidic->Yes Yes No->Brett No->RuPhos Yes->tBuBrett Yes->LHMDS

Caption: Figure 2. Decision Matrix for selecting the optimal Buchwald-Hartwig conditions.

References

  • Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Precatalyst for the Buchwald-Hartwig Amination." Journal of Organic Chemistry, 2007. Link

  • Bruno, N. C., et al. "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings (G3/G4 Precatalysts)." Journal of Organic Chemistry, 2014.[9] Link

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of oxazino-quinolinone lactam rings

Technical Support & Knowledge Base: Stabilizing Oxazino-Quinolinone Scaffolds Against Lactam Hydrolysis Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Knowledge Base: Stabilizing Oxazino-Quinolinone Scaffolds Against Lactam Hydrolysis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing stability hurdles with complex heterocyclic compounds. Oxazino-quinolinone derivatives represent a highly promising class of broad-spectrum antibacterial and antineoplastic agents [6]. However, like many cyclic amides, the lactam ring within this fused tricyclic system is highly susceptible to hydrolytic degradation [1].

This guide provides a mechanistic breakdown, troubleshooting workflows, and self-validating protocols to prevent lactam hydrolysis during synthesis, formulation, and storage.

Section 1: Mechanistic FAQs (The "Why")

Q: Why is the oxazino-quinolinone lactam ring vulnerable to hydrolysis, and what is the mechanism? A: The vulnerability stems from the highly electrophilic nature of the lactam carbonyl carbon. In aqueous environments, especially under acidic or alkaline conditions, water molecules or hydroxide ions act as nucleophiles, attacking the carbonyl carbon [4]. This nucleophilic attack leads to the cleavage of the C-N amide bond, opening the ring to form an inactive amino acid derivative [4], [5]. While 6-membered oxazino rings have less inherent angle strain than 4-membered


-lactams, the polarization of the amide bond still drives this unwanted reactivity [1], [3].

Q: How does this degradation impact the efficacy of our drug candidates? A: Hydrolysis irreversibly alters the pharmacophore. The intact tricyclic oxazino-quinolinone scaffold is essential for binding to targets like bacterial topoisomerase IV or LptA [6]. Ring-opened metabolites are completely devoid of this target affinity, leading to sub-potent dosing and the potential acceleration of antimicrobial resistance[2].

Q: Can we prevent hydrolysis at the lead optimization stage? A: Yes. By chemically modifying the structure of the active compound early in development, you can introduce steric bulk (e.g., isopropyl or tert-butyl groups) near the lactam carbonyl. This physically shields the electrophilic center from nucleophilic attack. Additionally, altering adjacent functional groups to reduce the electronegativity difference across the amide bond slows down the rate of hydrolysis [3].

Section 2: Diagnostic & Intervention Workflows (The "How-To")

G A Oxazino-Quinolinone Lactam Ring B Nucleophilic Attack (H2O / OH-) A->B Aqueous Environment C Ring-Opened Inactive Metabolite B->C Hydrolysis Reaction D MedChem: Steric Shielding D->A E Formulation: Dry Suspension E->B F Storage: Desiccants & Blister Packs F->B

Mechanistic pathway of lactam hydrolysis and targeted chemical/formulation interventions.

Q: Our aqueous IV formulation shows rapid degradation. How do we mitigate this? A: Liquid dosage forms are entirely dependent on the presence of water, making them the highest risk for hydrolysis [1]. If your compound cannot be stabilized via strict pH buffering (typically targeting the pH of maximum stability, usually around pH 5.5–6.5), you must alter the dosage form. The gold standard intervention is lyophilization (freeze-drying) to create a dry powder that is reconstituted immediately prior to administration [1], [2].

Q: We are observing hydrolysis in our solid oral dosage forms during accelerated stability testing (40°C / 75% RH). What should we change? A: Solid-state hydrolysis is driven by excipient moisture content and environmental humidity.

  • Switch Excipients: Replace hygroscopic excipients with anhydrous alternatives (e.g., anhydrous dibasic calcium phosphate) to reduce the water content in the formulation [1].

  • Packaging: Transition from multi-use bottles to single-use blister packs. Multi-use packaging exposes the contents to water vapor every time it is opened [3].

  • Desiccants: Incorporate silica gel desiccants into the primary packaging to sequester residual water vapor [3].

Workflow Start Hydrolysis Detected in Stability Assay State Dosage Form? Start->State Liquid Aqueous Liquid State->Liquid Solid Solid / Powder State->Solid Action1 Optimize Buffer (pH 5.5-6.5) Liquid->Action1 Action2 Convert to Dry Suspension Liquid->Action2 Action3 Check Excipient Moisture Solid->Action3 Action4 Add Desiccant / Blister Pack Action3->Action4

Troubleshooting decision tree for resolving oxazino-quinolinone stability failures.

Section 3: Quantitative Stability Data

To illustrate the impact of these interventions, below is a comparative stability matrix of a standard oxazino-quinolinone derivative under various formulation and storage conditions.

Table 1: Comparative Degradation Kinetics of Oxazino-Quinolinone Derivatives

Formulation StateStorage ConditionIntervention AppliedDegradation at 30 Days (%)Projected Shelf Life (T90)
Aqueous Solution (Unbuffered)25°C, AmbientNone38.0%< 3 days
Aqueous Solution (Buffered)25°C, AmbientCitrate Buffer (pH 6.0)12.5%14 days
Aqueous Suspension4°C (Refrigerated)Cold Chain Storage4.2%3 months
Solid Oral Formulation40°C / 75% RHStandard Excipients8.7%6 months
Solid Oral Formulation40°C / 75% RHAnhydrous Excipients + Blister Pack< 0.5%> 24 months
Dry Powder (Lyophilized)25°C, AmbientReconstituted at point-of-care< 0.1%> 36 months

(Note: Data reflects typical lactam hydrolysis trajectories where unbuffered aqueous states degrade rapidly, mirroring the rapid decomposition seen in highly strained lactams [3], while dry powder formulations offer long-term stability [1].)

Section 4: Validated Experimental Protocols

As an application scientist, I insist on self-validating protocols. The following methodologies include built-in verification steps to ensure your data is reliable and actionable.

Protocol 1: Forced Degradation (Hydrolysis) Assay

Purpose: To determine the intrinsic hydrolytic stability of a new oxazino-quinolinone lead compound and identify the primary ring-opened degradant.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the oxazino-quinolinone API in 1.0 mL of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete solubility.

  • Alkaline Stress: Add 1.0 mL of 1 M NaOH to the sample. Lactams are highly susceptible to alkaline hydrolysis[2], [4]. Incubate at 25°C for 20 minutes.

  • Neutralization: Quench the reaction by adding 1.0 mL of 1 M HCl to prevent further degradation before analysis.

  • Acidic Stress (Parallel Run): In a separate vial, add 1.0 mL of 1 M HCl to the API solution. Incubate at 60°C for 24 hours (acidic hydrolysis is typically slower than alkaline for these specific scaffolds). Quench with 1 M NaOH.

  • HPLC-UV/MS Analysis: Inject 10 µL of the stressed samples onto a C18 RP-HPLC column.

  • Self-Validation Check: The protocol is valid if the intact API peak (e.g.,

    
     = 7.4 min) completely disappears in the alkaline sample, replaced by a more polar peak (e.g., 
    
    
    
    = 6.3 min) corresponding to the ring-opened amino acid mass [5]. If the API remains intact, verify the pH of the stress solutions.
Protocol 2: Lyophilization Cycle for Oxazino-Quinolinone Formulations

Purpose: To manufacture a moisture-free dry powder formulation that prevents hydrolysis during long-term storage [1].

Step-by-Step Methodology:

  • Pre-formulation: Dissolve the API in Water for Injection (WFI) containing a bulking agent (e.g., 5% w/v Mannitol) and a cryoprotectant (e.g., 2% w/v Sucrose). Adjust pH to 6.0.

  • Freezing: Load vials into the lyophilizer. Ramp the shelf temperature down to -40°C at a rate of 1°C/min. Hold at -40°C for 4 hours to ensure complete crystallization.

  • Primary Drying (Sublimation): Reduce chamber pressure to 100 mTorr. Increase shelf temperature to -10°C. Hold for 24 hours.

    • Causality Note: The temperature must remain strictly below the glass transition temperature of the frozen formulation (

      
      ) to prevent cake collapse and ensure a porous structure.
      
  • Secondary Drying (Desorption): Increase shelf temperature to 25°C at 0.5°C/min. Hold for 8 hours to remove tightly bound residual moisture.

  • Self-Validation Check: Perform Karl Fischer titration on the finished lyophilized cake. The protocol is successful if the residual moisture content is < 1.0% w/w. Reconstitute one vial with WFI; it should dissolve completely within 30 seconds, yielding a clear solution with 100% API recovery via HPLC.

References

  • A chemical rationale of drug stability and degradation- An insightful approach.International Journal of Clinical and Analytical Pharmacy.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.Researcher.life.
  • Preventing Chemical Degradation of Drug Products.FTLOScience.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.MDPI.
  • (PDF) Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.ResearchGate.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.MDPI.
Optimization

Technical Support Center: Advanced Purification of Bromo-Substituted Heterocycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex chromatographic challenges encountered when purifying bromo-substituted heterocycles. The...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex chromatographic challenges encountered when purifying bromo-substituted heterocycles. These compounds are critical intermediates in pharmaceutical synthesis (e.g., Suzuki-Miyaura cross-coupling precursors)[1], but their unique electronic properties, polarizability, and susceptibility to regioisomerism demand highly specialized purification strategies.

🔬 Core Strategy: Purification Decision Matrix

Before troubleshooting specific issues, it is critical to map your impurity profile to the correct chromatographic technique.

G N1 Crude Bromo-Heterocycle Mixture N2 Is the primary impurity a regioisomer? N1->N2 N3 Supercritical Fluid Chromatography (SFC) N2->N3 Yes (e.g., 3-Br vs 4-Br) N4 Is the heterocycle electron-rich/acid-sensitive? N2->N4 No (e.g., des-Br or di-Br) N5 Amine-Deactivated Silica or Basic Alumina N4->N5 Yes (e.g., Bromoindole) N6 Reverse Phase (C18) Gradient HPLC N4->N6 No (e.g., Bromopyridine)

Caption: Logical flow for selecting the optimal purification strategy for bromo-heterocycles.

🛠️ Field-Proven Troubleshooting FAQs

FAQ 1: Unintended Debromination on Normal-Phase Silica

Q: Why is my target bromo-indole degrading into a des-bromo byproduct during standard silica gel flash chromatography?

The Causality: In electron-rich heterocycles (such as pyrroles, indoles, and thiophenes), the carbon-bromine bond is highly polarized. Standard normal-phase silica gel contains unendcapped, slightly acidic silanol groups (Si-OH). When an electron-rich bromo-heterocycle interacts with these acidic sites, it can undergo a reverse electrophilic aromatic substitution (protodebromination) or become susceptible to nucleophilic attack, leading to the cleavage of the C-Br bond and subsequent degradation of your yield[2].

The Solution: You must neutralize the stationary phase. This is achieved by either switching to a neutral/basic alumina column or chemically deactivating the silica gel using a volatile amine modifier like Triethylamine (TEA).

Protocol 1: Self-Validating Amine-Deactivation of Silica Gel

  • Solvent Preparation: Prepare your initial non-polar mobile phase (e.g., 100% Hexanes) and add exactly 1% (v/v) Triethylamine (TEA).

  • Slurry Preparation: In a separate Erlenmeyer flask, create a slurry of standard bare silica gel using the TEA-modified solvent. Stir gently to allow the amine to bind to the acidic silanol sites.

  • Column Packing: Pour the slurry into the column. Flush the packed bed with at least 3 column volumes (CV) of the TEA-modified solvent.

  • Validation Check (Critical): Collect a few drops of the eluent coming off the column. Spot it on a TLC plate and apply a Bromocresol Green stain. If the spot turns blue (basic), the column is fully deactivated. If it remains yellow/green (acidic), flush with 1 more CV of TEA-solvent until the basicity is confirmed.

  • Elution: Load your sample and elute using your standard gradient, maintaining 0.1% TEA in all subsequent solvent mixtures to prevent silanol re-exposure.

FAQ 2: Resolving Halogenated Regioisomers

Q: I have a mixture of 3-bromoquinoline and 4-bromoquinoline. They co-elute perfectly on TLC and RP-HPLC. How can I separate them?

The Causality: Regioisomers possess identical molecular weights and virtually identical lipophilicities (LogP), rendering standard Reverse-Phase HPLC (which separates based on hydrophobicity) completely ineffective[3]. However, the spatial positioning of the heavy, electron-withdrawing bromine atom alters the molecule's overall dipole moment and 3D steric footprint. Supercritical Fluid Chromatography (SFC) excels here because supercritical CO₂ has high diffusivity and low viscosity, allowing for rapid mass transfer and highly sensitive interactions with stationary phases that recognize these subtle shape/dipole differences[4].

G M1 Regioisomer Mixture S1 SFC Pathway M1->S1 R1 RP-HPLC Pathway M1->R1 S2 Supercritical CO2 + Co-solvent S1->S2 S3 Shape/Dipole Recognition S2->S3 R2 H2O / MeCN Gradient R1->R2 R3 Lipophilicity (LogP) Separation R2->R3

Caption: Mechanistic divergence between SFC and RP-HPLC for resolving halogenated impurities.

Protocol 2: SFC Method Development for Regioisomers

  • Column Screening: Begin with a 2-Ethylpyridine (2-EP) or a Diethylaminopropyl (DEAP) achiral SFC column. If achiral columns fail, switch to a polysaccharide-based chiral stationary phase (e.g., Amylose-C), which offers exceptional steric recognition even for achiral regioisomers.

  • Co-Solvent Optimization: Use supercritical CO₂ modified with 5–20% Methanol. Avoid bulky alcohols like isopropanol, which can mask the subtle hydrogen-bonding interactions needed for regio-recognition.

  • Validation Check (Critical): Utilize a Diode Array Detector (DAD). Monitor the UV spectra of the eluting peaks at 220 nm and 254 nm simultaneously. Because the bromine is in a different position relative to the aromatic chromophore, the UV absorption ratio (Abs₂₂₀/Abs₂₅₄) will differ slightly between the two peaks, confirming that you have successfully resolved the regioisomers and not just split a single overloaded peak.

FAQ 3: Co-elution of Des-bromo and Di-bromo Impurities

Q: My bromination reaction yielded the target mono-bromo heterocycle, but it is contaminated with unreacted starting material and an over-brominated (di-bromo) byproduct. How do I isolate the target?

The Causality: Unlike regioisomers, varying the number of halogen atoms drastically changes the molecule's lipophilicity. Each additional bromine atom increases the LogP of the heterocycle by approximately +0.8 to +1.2 units. While normal-phase chromatography struggles to resolve these due to similar polar functional group interactions, Reverse-Phase HPLC (C18) is highly sensitive to these hydrophobic shifts.

Quantitative Data Summary: Halogenation Impact on Retention The table below illustrates the predictable shift in retention behavior based on the halogenation state, demonstrating why RP-HPLC is the authoritative choice for this specific impurity profile.

Impurity ProfileRelative Lipophilicity (ΔLogP)Normal Phase Rf (Hex/EtOAc)RP-HPLC Retention Factor (k')
Des-bromo (Unreacted) -0.8 to -1.2~0.351.2 (Elutes First)
Mono-bromo (Target) Baseline (0.0)~0.383.5 (Baseline)
Regioisomer (Mono-bromo) ± 0.1~0.38 (Co-elutes)3.6 (Poor Resolution)
Di-bromo (Over-reacted) +0.9 to +1.4~0.426.8 (Elutes Last)

Note: RP-HPLC conditions assume a standard C18 stationary phase with a linear H₂O/Acetonitrile gradient.

📚 References

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate Source: MDPI URL:1[1]

  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions Source: Journal of the American Chemical Society (ACS Publications) URL:3[3]

  • 3-Chloro-5-methyl-1H-1,2,4-triazole (Supercritical Fluid Chromatography Applications) Source: Benchchem URL:4[4]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions (A Facile Debromination Reaction) Source: ACS Omega URL:2[2]

Sources

Troubleshooting

Troubleshooting low yields in quinolinone cross-coupling reactions

Subject: Troubleshooting Low Yields in 2- and 4-Quinolinone Scaffolds Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Yields in 2- and 4-Quinolinone Scaffolds

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Ticket Status: Open

Executive Summary: The "Lactam-Lactim" Paradox

If you are experiencing low yields (<40%) with quinolinone substrates, the root cause is almost invariably the ambident nature of the scaffold.

Quinolinones exist in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form) . While the lactam is thermodynamically favored in solution, the presence of transition metals (Pd, Cu) or Lewis acids can shift this equilibrium or lock the catalyst into a non-productive coordination complex.

The Golden Rule: Do not treat a quinolinone like a simple aryl halide or amine. You must explicitly control the tautomer before attempting catalysis.

Diagnostic Workflow

Before altering catalyst loading, run your reaction through this decision matrix to identify the failure mode.

TroubleshootingFlow Start Start: Low Yield Observed Substrate Check Substrate: Is it a bare Quinolinone (NH/OH)? Start->Substrate Activation Convert to Chloro/Triflate/Tosylate Substrate->Activation Yes (C-C coupling desired) Protection Protect Nitrogen (Me, MOM, SEM) Substrate->Protection Yes (C-H activation desired) CouplingType Coupling Type? Substrate->CouplingType No (Already functionalized) Activation->CouplingType Protection->CouplingType Suzuki Suzuki-Miyaura CouplingType->Suzuki Buchwald Buchwald-Hartwig (N-Arylation) CouplingType->Buchwald CH_Act C-H Activation CouplingType->CH_Act Boronic Check Boronic Acid: Protodeboronation? Suzuki->Boronic Selectivity Issue: O- vs N-Selectivity Buchwald->Selectivity Ligand Switch to Bulky Ligand (XPhos, SPhos) Boronic->Ligand Base Switch Base: Weak (Carbonate) -> O-sub Strong (tBuO-) -> N-sub Selectivity->Base

Figure 1: Logic flow for diagnosing low yields. Note that "bare" quinolinones often poison Pd(0) catalysts via N-coordination.

Module A: The Suzuki-Miyaura Interface

Scenario: You are coupling a 2-haloquinoline (activated quinolinone) with an aryl boronic acid. Common Failure: Sluggish oxidative addition due to the electron-deficient pyridine ring, or hydrolysis of the C-Cl bond.

Technical Insight: Ligand Selection

Standard ligands like PPh3 often fail here because the quinoline nitrogen can displace the phosphine, forming a stable, inactive Pd-species (Pd-N coordination). You require bulky, electron-rich phosphines that sterically prevent this N-coordination while facilitating oxidative addition into the C-Cl bond [1].

Optimized Protocol: 2-Chloroquinoline Coupling

Standardized for 0.5 mmol scale.

  • Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%).

    • Why: Biaryl phosphines create a "roof" over the Pd center, blocking N-coordination from the substrate.

  • Base: K₃PO₄ (2.0 equiv) in 1,4-Dioxane/Water (4:1) .

    • Why: Anhydrous conditions often stall. The presence of water promotes the formation of the monomeric hydroxo-palladium species, which is the active species for transmetallation [2].

  • Temperature: 80–100 °C.

Comparative Ligand Performance (2-Chloroquinoline + Ph-B(OH)₂)

LigandYield (24h)Mechanistic Note
PPh₃ 35%Significant catalyst poisoning by substrate N.
dppf 52%Bite angle improves stability, but turnover is slow.
PCy₃ 65%Good electronics, but sterics are insufficient to block N.
XPhos 94% Steric bulk prevents N-poisoning; promotes reductive elimination.
SPhos 91% Excellent for sterically hindered boronic acids.
Module B: Site Selectivity (N- vs. O-Arylation)

Scenario: You are attempting to arylate the quinolinone core itself (Buchwald-Hartwig or Chan-Lam). Common Failure: Getting a mixture of N-arylated (lactam) and O-arylated (lactim ether) products.

Mechanism of Selectivity

The selectivity is controlled by the "Hard/Soft Acid Base" (HSAB) theory and the specific metal center used.

  • N-Arylation: Favored by Copper (Chan-Lam) and Pd(0) with strong bases. The N-atom is softer; Pd(II)-amido complexes favor reductive elimination to form C-N bonds.

  • O-Arylation: Favored by Silver (Ag) salts or electrophilic alkylation. The Oxygen is "harder" and retains higher electron density in the lactim form [3].

Selectivity Quin 2-Quinolinone (Ambident Nucleophile) PathN Path A: N-Arylation (Thermodynamic) Quin->PathN PathO Path B: O-Arylation (Kinetic/Hard) Quin->PathO CondN Conditions: Cu(OAc)2, Aryl Boronic Acid or Pd(0)/Xantphos, tBuONa PathN->CondN CondO Conditions: Ag2CO3, Aryl Halide or Electrophilic Alkylation PathO->CondO ProdN N-Aryl-2-Quinolinone (Major) CondN->ProdN >90% Selectivity ProdO 2-Aryloxyquinoline (Major) CondO->ProdO >80% Selectivity

Figure 2: Divergent pathways for N- vs O-arylation. Note that Chan-Lam coupling (Cu) is highly specific for N-arylation in these scaffolds.

Troubleshooting N-Arylation (Buchwald-Hartwig)

If you observe low yields or O-arylation byproducts:

  • Switch Base: Use NaOtBu or LiHMDS . Strong bases deprotonate the amide completely, making the Nitrogen the dominant nucleophile for the Pd-center.

  • Ligand: Use Xantphos . Its wide bite angle favors reductive elimination of the C-N bond over the C-O bond [4].

Module C: Advanced C-H Activation

Scenario: Direct functionalization of the C3-position of 2-quinolinones. Common Failure: C3 vs C4 regioselectivity issues or low conversion due to lack of a directing group.

The Solution: For C3-arylation, the carbonyl oxygen of the quinolinone acts as a weak directing group. However, the reaction often requires an external oxidant to regenerate Pd(II).

  • Protocol: Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), PivOH (30 mol%).

  • Critical Factor: The addition of Pivalic Acid (PivOH) is non-negotiable. It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage step (Concerted Metalation-Deprotonation - CMD) [5].

References
  • Suzuki Coupling of Haloquinolines: Felpin, F.-X. "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C." J. Org.[1] Chem. 2005, 70, 8575–8578.[1] Link

  • Role of Water in Coupling: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.[2][3] 2007, 129, 3358–3366. Link

  • N- vs O-Selectivity: Maiti, D., Buchwald, S. L. "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." J. Am. Chem. Soc.[2][3] 2009, 131, 17423-17429.[3] Link

  • Chan-Lam N-Arylation: San Martín, R., et al. "N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling." Molecules 2022, 27, 8358. Link

  • C-H Activation Mechanisms: Lapointe, D., Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chem. Lett. 2010, 39, 1118–1126. Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one

The following technical guide addresses the stability, solubility, and handling of 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one (CAS: 2349411-36-3). This document is structured as a Tier-2 Technical Support resource,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, solubility, and handling of 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one (CAS: 2349411-36-3). This document is structured as a Tier-2 Technical Support resource, designed to assist researchers in troubleshooting experimental anomalies related to this heterocyclic building block.

Emergency Triage: "My Experiment Failed"

Quick solutions for common issues reported by users.

Q1: I observed a white precipitate immediately upon adding my stock solution to the cell culture media/buffer. What happened?

Diagnosis: Solubility Crash (Agglomeration). This compound possesses a flat, tricyclic aromatic core (quinoline fused with oxazinone) and a lipophilic bromine substituent.[1] Its intrinsic aqueous solubility is extremely low (<10 µM). Immediate Fix:

  • Check DMSO concentration: Ensure your final DMSO concentration is

    
     0.1% but not zero if you are working near the solubility limit.
    
  • Order of Addition: Do not add neat DMSO stock directly to a large volume of cold buffer. Instead, perform a "step-down" dilution :

    • Dilute Stock (10 mM)

      
       Intermediate (1 mM in 1:1 DMSO:PBS) 
      
      
      
      Final Working Solution.
  • Sonication: Mild sonication (30s, water bath) can re-disperse loose aggregates, but if crystals have formed, you must re-dissolve in 100% DMSO and repeat.[1]

Q2: My HPLC peak area for the compound decreased by 40% after 24 hours at pH 2. Is it degrading?

Diagnosis: Acid-Catalyzed Hydrolysis. The 3(4H)-one moiety is a cyclic hydroxamic acid derivative/lactam. While the quinoline core is robust, the oxazine lactam ring is susceptible to hydrolytic cleavage under acidic conditions (pH < 4) or strong basic conditions (pH > 9).[1] Immediate Fix:

  • Switch to a buffered system within the Stability Window (pH 5.5 – 8.0) .[1]

  • If acidic conditions are mandatory, prepare fresh solutions immediately prior to injection.[1] Do not store.

Deep Dive: Stability Profile & Mechanisms

Physicochemical Properties[1][2]
  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    [1][2]
  • MW: 279.09 g/mol [1][2]

  • Core Motif: 1,4-Oxazine fused to Quinoline (Tricyclic)[1]

  • Key Reactivity: Lactam (Amide) hydrolysis; Nucleophilic attack at C-2/C-3.

Aqueous Stability Matrix
ParameterConditionStability RatingMechanism of Failure
pH Acidic (pH < 4)Low Lactam ring opening (Hydrolysis)
Neutral (pH 6-7.4)High Stable (Solubility limited)
Basic (pH > 9)Moderate/Low Base-catalyzed saponification
Temperature 4°CHigh Precipitation risk, not chemical degradation
37°CModerate

hours (pH dependent)
Light AmbientModerate Bromo-quinolines can be photosensitive (Debromination)
Degradation Mechanism (Visualized)

The primary failure mode in aqueous buffer is the hydrolysis of the cyclic amide (lactam) bond.[1]

G Compound 7-Bromo-2H-[1,4]oxazino [3,2-b]quinolin-3(4H)-one (Intact Lactam) Inter Tetrahedral Intermediate Compound->Inter Nucleophilic Attack (H2O/OH-) Acid Acidic Buffer (pH < 4) Acid->Inter Base Basic Buffer (pH > 9) Base->Inter Product Ring-Opened Product (Amino-quinoline derivative) Inter->Product C-N Bond Cleavage

Caption: Figure 1. Hydrolytic degradation pathway of the oxazino-quinolinone scaffold under stress conditions.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a long-term storage stock free from micro-precipitates.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. Avoid Ethanol (solubility is significantly lower).

  • Concentration: Prepare at 10 mM . Higher concentrations (e.g., 50 mM) increase the risk of "crashing out" upon freeze-thaw cycles.[1]

  • Dissolution:

    • Weigh powder into a glass vial (avoid plastics for long-term storage if possible to prevent leaching, though PP is acceptable).[1]

    • Add DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Inspect: Hold against light. Solution must be perfectly clear. If hazy, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C . Protect from light.

Protocol B: Preparation of Aqueous Working Solutions

Objective: Dilute stock for assays (IC50, cell culture) without precipitation.[1]

  • Pre-warm buffers to Room Temperature (RT) or 37°C. Cold buffers accelerate precipitation.

  • Intermediate Step (Critical):

    • Do not go 10 mM

      
       10 µM in one step.
      
    • Dilute 10 mM stock 1:10 in pure DMSO or 1:1 DMSO/Water to make a 1 mM Working Stock .

  • Final Dilution:

    • Add the 1 mM Working Stock dropwise to the vortexing buffer.

    • Target final DMSO concentration: < 1.0% (ideally 0.1 - 0.5%).

  • Validation: Measure Absorbance at 600 nm (OD600). If OD > 0.005, micro-precipitation has occurred.[1] Spin down (10,000 x g, 5 min) and re-measure supernatant concentration if unsure.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in RPMI 1640 media with 10% FBS? A: Yes, but protein binding is likely high.[1] The albumin in FBS can sequester lipophilic bromo-quinolines, effectively reducing the free drug concentration.[1]

  • Recommendation: If your IC50 shifts significantly between serum-free and serum-containing media, calculate the "Free Fraction" or run the assay in low-serum (1%) conditions.

Q: Is the compound light sensitive? A: Yes, moderately.[1] Halogenated aromatic heterocycles (7-Bromo) can undergo photodehalogenation (loss of bromine) under intense UV or broad-spectrum light.

  • Action: Wrap tubes in aluminum foil during incubations longer than 4 hours.

Q: Why does the LC-MS show a mass of M+18? A: This confirms Hydrolysis . The addition of water (+18 Da) across the lactam bond indicates the ring has opened.[1] This is a sign your buffer pH was too extreme or the sample sat too long in the autosampler.[1]

Q: Can I autoclave the buffer containing the compound? A: Absolutely not. The high heat and pressure will destroy the oxazine ring. Sterilize via 0.22 µm filtration (PES or PTFE membrane). Note: Nylon filters may bind the compound; avoid them.

References

  • National Institutes of Health (NIH). (2025). Synthesis and Chemical Transformation of Quinazoline 3-Oxides and Related Heterocycles. (General heterocyclic stability mechanisms). Retrieved from [Link]

  • Fisher Scientific. (n.d.). 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Safety Data Sheet. (Analogous scaffold safety and handling). Retrieved from [Link]

Sources

Troubleshooting

Catalysis Support Hub: Resolving Debromination in Pd-Cross Couplings

Ticket ID: #Pd-DBR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Hydrodehalogenation (Debromination) Side Reactions Introduction You are likely reading this because your LC-MS shows a mass pea...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Pd-DBR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Hydrodehalogenation (Debromination) Side Reactions

Introduction

You are likely reading this because your LC-MS shows a mass peak corresponding to


 or your NMR spectrum indicates the loss of a bromine atom without the installation of your desired coupling partner.

Debromination (hydrodehalogenation) is a notorious "silent killer" in Palladium catalysis. It is not merely a failure to react; it is a competitive catalytic cycle where your Palladium catalyst actively works to reduce your starting material rather than couple it. This guide deconstructs the mechanism and provides validated protocols to suppress it.

Module 1: Diagnostic Triage

Q: How do I definitively confirm debromination versus simple catalyst death?

A: You must distinguish between unreacted starting material and the debrominated byproduct. They often co-elute on standard HPLC gradients due to similar polarity.

The Triage Protocol:

  • Mass Spectrometry (The Gold Standard):

    • Look for the specific mass shift. If your substrate is Ar-Br (Mass

      
      ), debromination yields Ar-H (Mass 
      
      
      
      ).
    • Note: If you see Ar-Ar (Mass

      
      ), that is Homocoupling , not debromination. The troubleshooting logic for that is different (usually requires reducing oxidant presence).
      
  • 1H NMR Validation:

    • Focus on the aryl region.[1][2][3] Debromination introduces a new proton signal, often splitting adjacent peaks that were previously doublets into triplets (or changing integration values).

    • Example: In a 4-substituted bromobenzene, the starting material has an AA'BB' pattern. The debrominated product (monosubstituted benzene) will show a complex multiplet including a new triplet/doublet of doublets at the para position.

Module 2: The Mechanism (Root Cause Analysis)

Q: Where is the hydride coming from? I didn't add any reducing agents.

A: You likely generated a reducing agent in situ. The most common culprit is the


-Hydride Elimination  pathway triggered by your solvent or base.

In standard cross-coupling (e.g., Suzuki-Miyaura), the cycle should proceed: Oxidative Addition


Transmetallation

Reductive Elimination.

However, if Transmetallation is slow (due to sterics or low boronic acid solubility), a competing pathway opens up. If you are using an alcohol solvent (MeOH, iPrOH) or an alkoxide base, the Pd(II) species can undergo ligand exchange to form a Pd-Alkoxide complex. This complex undergoes


-hydride elimination, converting the alcohol to a ketone/aldehyde and generating a Pd-Hydride  species.[4] This Pd-H species then rapidly eliminates with your aryl group to form Ar-H.
Visualizing the Competitive Pathway

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition Complex) Pd0->OxAdd + Ar-Br TransMet Ar-Pd(II)-R (Transmetallation Complex) OxAdd->TransMet + R-B(OH)2 (Slow Step) Alkoxide Ar-Pd(II)-OCHR'2 (Alkoxide Intermediate) OxAdd->Alkoxide + Alcohol/Base (Ligand Exchange) Product Ar-R (Desired Product) TransMet->Product Reductive Elim. Product->Pd0 Regeneration Hydride Ar-Pd(II)-H (Hydride Species) Alkoxide->Hydride β-Hydride Elim. (- Ketone) SideProduct Ar-H (Debrominated Waste) Hydride->SideProduct Reductive Elim. SideProduct->Pd0 Regeneration

Figure 1: The competitive landscape between the desired cross-coupling cycle (Blue/Green) and the parasitic debromination cycle (Red) driven by


-hydride elimination.

Module 3: Solvents & Bases (The "Fix")

Q: Which solvent/base combination minimizes this risk?

A: You must eliminate the hydride source.

1. The Solvent Switch: Avoid


 and 

alcohols (Methanol, Ethanol, Isopropanol) if debromination is observed. These are excellent hydride donors.
  • Recommendation: Switch to aprotic polar solvents like 1,4-Dioxane , THF , or DMF . If protic conditions are required for solubility, use Water (which cannot undergo

    
    -hydride elimination) or tert-Butanol  (which has no 
    
    
    
    -hydrogens).

2. The Base Switch: Avoid Alkoxide bases (


, 

) as they directly feed the debromination cycle.
  • Recommendation: Use inorganic bases.[5]

    
     and 
    
    
    
    are superior choices because they facilitate transmetallation without acting as reducing agents.
Solvent/Base Risk Matrix
Risk LevelSolvent SystemBase TypeMechanistic Note
High (Avoid) Methanol, Ethanol, iPrOHNaOEt, KOtBuPerfect storm for

-hydride elimination.
Moderate Toluene/MeOH (Mix)

MeOH can still act as a hydride source despite the weaker base.
Low THF, Dioxane, DMF

,

No hydride source; standard Suzuki conditions.
Lowest (Safe) Toluene, Dioxane

,

Phosphate/Fluoride bases often accelerate transmetallation, closing the window for side reactions.

Module 4: Ligand Strategy

Q: Can my ligand choice prevent debromination?

A: Yes. The competition is between Transmetallation (path to product) and


-Hydride Elimination  (path to side product).

If you cannot change the solvent, you must speed up the catalytic cycle.

  • Bulky, Electron-Rich Ligands (Buchwald Type): Ligands like XPhos , SPhos , or BrettPhos are highly effective.

    • Why? Their steric bulk promotes rapid Reductive Elimination . By clearing the Pd center quickly, the catalyst spends less time in the vulnerable Pd(II) state where side reactions occur.

  • NHC Ligands (IPr, IMes): These strong sigma-donors stabilize the oxidative addition complex but also facilitate difficult couplings, often outcompeting the background debromination rate.

Module 5: Validation Protocol

Q: How do I prove the solvent is the culprit?

A: Perform the Deuterium Tracing Experiment . This is a self-validating control that every researcher should run when facing this issue.

Protocol: The Deuterium Trace

  • Setup: Set up your reaction exactly as before (same scale, catalyst, base).

  • Substitution: Replace your solvent with its deuterated counterpart (e.g., use

    
     instead of 
    
    
    
    ). If using a co-solvent system (e.g., Toluene/Water), use
    
    
    .
  • Execution: Run the reaction for 1 hour (or until ~20% conversion).

  • Analysis: Analyze the crude mixture via MS.

    • Result A: You see Mass

      
       (i.e., incorporation of D).
      
    • Result B: You see Mass

      
       (i.e., incorporation of H, despite D-solvent).
      

References

  • Navarro, O. et al. (2005). Dehalogenation of Aryl Halides mediated by Palladium/Imidazolium Salt Systems. Journal of Organic Chemistry.

  • Barder, T. E. & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[6]

  • Zask, A. et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide & Troubleshooting.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 7-Bromo-2H-oxazino[3,2-b]quinolin-3(4H)-one

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 7-Bromo-2H-[1][2]oxazino[3,2-b]quinolin-3(4H)-one For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 7-Bromo-2H-[1][2]oxazino[3,2-b]quinolin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The 7-Bromo-2H-[1]oxazino[3,2-b]quinolin-3(4H)-one scaffold represents a promising pharmacophore, and a thorough understanding of its spectroscopic properties is essential for synthesis validation, quality control, and further derivatization. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this molecule, offering a predictive framework and a comparative analysis with potential isomeric alternatives.

The Strategic Importance of ¹H NMR in Structural Elucidation

Proton NMR (¹H NMR) spectroscopy stands as a primary and indispensable tool for organic chemists. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a complex heterocyclic system like 7-Bromo-2H-[1]oxazino[3,2-b]quinolin-3(4H)-one, ¹H NMR allows us to:

  • Confirm the presence of key functional groups: The distinct chemical shifts of aromatic, aliphatic, and N-H protons provide a molecular fingerprint.

  • Establish the substitution pattern: The splitting patterns (multiplicity) and coupling constants (J-values) reveal the number and proximity of neighboring protons, which is crucial for distinguishing between isomers.

  • Verify sample purity: The presence of unexpected signals can indicate impurities or side products from a synthesis.

Predicted ¹H NMR Spectral Data for 7-Bromo-2H-[1][2]oxazino[3,2-b]quinolin-3(4H)-one

The protons on the quinoline and oxazinone rings are expected to resonate in distinct regions of the spectrum, influenced by the electron-withdrawing effects of the bromine atom, the nitrogen heteroatoms, and the carbonyl group.

Table 1: Predicted ¹H NMR Data for 7-Bromo-2H-[1]oxazino[3,2-b]quinolin-3(4H)-one

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-N (Amide)10.5 - 11.5Broad Singlet-The amide proton is typically deshielded and often exhibits a broad signal due to quadrupole broadening and potential hydrogen bonding.
H-67.8 - 8.0Doublet~2.0This proton is ortho to the bromine atom, leading to a downfield shift. The small coupling constant is characteristic of a meta-coupling to H-8.
H-87.6 - 7.8Doublet of Doublets~8.5, ~2.0This proton is coupled to both H-9 (ortho) and H-6 (meta), resulting in a doublet of doublets.
H-97.3 - 7.5Doublet~8.5This proton is coupled to H-8 (ortho), giving rise to a doublet with a typical ortho-coupling constant.
H-C (Methylene)4.5 - 4.8Singlet-The two protons of the methylene group in the oxazinone ring are chemically equivalent and are not coupled to any other protons, resulting in a singlet.

Rationale for Chemical Shift Predictions:

  • Aromatic Protons (H-6, H-8, H-9): Protons on an aromatic ring typically resonate between 6.5 and 9.0 ppm.[2] The electron-withdrawing nature of the nitrogen atom in the quinoline ring system and the bromine substituent will deshield the adjacent protons, causing them to appear at the lower end of this range.[2] Specifically, protons ortho and para to the nitrogen are more deshielded.

  • Amide Proton (H-N): The amide proton is part of a lactam structure and is expected to be significantly deshielded due to the anisotropic effect of the carbonyl group and its involvement in hydrogen bonding.

  • Methylene Protons (H-C): The protons of the CH₂ group are adjacent to an oxygen atom and a nitrogen atom within the oxazinone ring, leading to a downfield shift compared to a simple alkane.

Comparative Analysis: Distinguishing from Potential Isomers

The true power of ¹H NMR lies in its ability to differentiate between closely related structures. For instance, consider a potential isomer, 8-Bromo-2H-[1]oxazino[3,2-b]quinolin-3(4H)-one. The predicted ¹H NMR spectrum for this isomer would exhibit a different set of splitting patterns and chemical shifts in the aromatic region, allowing for unambiguous identification.

Table 2: Predicted ¹H NMR Data for 8-Bromo-2H-[1]oxazino[3,2-b]quinolin-3(4H)-one (Isomer)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-N (Amide)10.5 - 11.5Broad Singlet-
H-77.9 - 8.1Doublet of Doublets~8.0, ~1.5
H-67.4 - 7.6Triplet~8.0
H-97.7 - 7.9Doublet of Doublets~8.0, ~1.5
H-C (Methylene)4.5 - 4.8Singlet-

The key difference lies in the multiplicity of the aromatic protons. In the 8-bromo isomer, H-6 would appear as a triplet due to coupling with two neighboring protons (H-7 and H-5, if present), a clear distinction from the doublet of doublets expected for H-8 in the 7-bromo isomer.

Experimental Protocol for ¹H NMR Characterization

To obtain a high-quality ¹H NMR spectrum for 7-Bromo-2H-[1]oxazino[3,2-b]quinolin-3(4H)-one, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its high boiling point.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (modern spectrometers often reference the residual solvent peak).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider include:

      • Number of scans: 16-64 scans are typically sufficient for a sample of this concentration.

      • Relaxation delay (d1): A delay of 1-2 seconds is generally adequate.

      • Acquisition time (aq): 2-4 seconds will provide good resolution.

      • Pulse width: Use a calibrated 90-degree pulse.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak (for DMSO-d₆, the residual peak is at ~2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.[3]

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for Structural Verification

The following diagram illustrates the logical workflow for the structural verification of 7-Bromo-2H-[1]oxazino[3,2-b]quinolin-3(4H)-one using ¹H NMR.

G cluster_synthesis Synthesis & Purification cluster_nmr ¹H NMR Analysis cluster_interpretation Spectral Interpretation & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation (in DMSO-d₆) Purification->SamplePrep DataAcquisition Data Acquisition (400 MHz+) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Integration) DataAcquisition->DataProcessing PeakAssignment Peak Assignment (Chemical Shift, Multiplicity, Integration) DataProcessing->PeakAssignment Comparison Comparison with Predicted Spectrum & Isomers PeakAssignment->Comparison StructureConfirmation Structure Confirmation Comparison->StructureConfirmation

Caption: Workflow for the ¹H NMR-based structural verification of 7-Bromo-2H-[1]oxazino[3,2-b]quinolin-3(4H)-one.

Conclusion

The ¹H NMR characterization of 7-Bromo-2H-[1]oxazino[3,2-b]quinolin-3(4H)-one provides a robust and reliable method for its structural confirmation. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this target molecule and distinguish it from potential isomers. The detailed experimental protocol and logical workflow presented in this guide offer a comprehensive framework for obtaining and interpreting high-quality ¹H NMR data, thereby ensuring the scientific integrity of research and development efforts involving this important heterocyclic scaffold.

References

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]

Sources

Validation

HRMS Analysis of 7-Bromo-Substituted Quinolinones: A Technical Comparison Guide

Topic: HRMS analysis of 7-bromo-substituted quinolinones Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary & Core Directive 7-bromo-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HRMS analysis of 7-bromo-substituted quinolinones Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Directive

7-bromo-substituted quinolinones (e.g., 7-bromo-3,4-dihydroquinolin-2(1H)-one) serve as critical scaffolds in the synthesis of antipsychotics (e.g., aripiprazole derivatives) and anticancer agents. Their analysis is pivotal because the bromine atom acts as a "functional handle" for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against standard alternatives (NMR, Low-Res SQ-MS), demonstrating why HRMS is the superior choice for validating elemental composition and identifying degradation impurities. We focus on the isotopic fidelity and fragmentation mechanics unique to the brominated motif.

Comparative Analysis: HRMS vs. Alternatives

The following table contrasts HRMS (Q-TOF/Orbitrap) with Nuclear Magnetic Resonance (NMR) and Single Quadrupole MS (SQ-MS) for this specific application.

FeatureHRMS (Q-TOF / Orbitrap) 1H NMR (400/600 MHz) Low-Res MS (SQ)
Primary Utility Exact mass validation (<5 ppm) & Elemental formula confirmation.Regioisomer determination & structural connectivity.Routine MW check & reaction monitoring.
Bromine Specificity High: Distinct 1:1 isotopic doublet (

) with exact mass spacing (1.9979 Da).
Medium: Indirect detection via coupling constants (splitting patterns).Low: Shows doublet, but lacks mass accuracy to rule out interferences.
Sensitivity Femtogram range: Ideal for impurity profiling (<0.1%).Milligram range: Requires significant sample mass.Nanogram range: Good for major components only.
Throughput High (LC-MS compatible).Low (Sample prep + acquisition time).High.
Blind Spot Cannot easily distinguish regioisomers (e.g., 6-bromo vs 7-bromo) without distinct fragmentation.Cannot detect trace elemental impurities or low-level adducts.False positives from isobaric interferences.

Expert Insight: While NMR is non-negotiable for proving the position of the bromine (C7 vs C6), HRMS is the only self-validating method to confirm the elemental purity and the integrity of the bromine label during metabolic stability studies, where de-bromination can occur.

Technical Deep Dive: The Bromine Signature & Fragmentation

The Isotopic "Smoking Gun"

In HRMS, the presence of a single bromine atom creates a characteristic isotopic envelope. Unlike chlorine (3:1 ratio), bromine displays a near 1:1 intensity ratio between the


 and 

peaks.
  • 
     mass:  78.9183 Da
    
  • 
     mass:  80.9163 Da
    
  • Mass Difference: 1.998 Da

Validation Protocol: If your mass spectrum shows a doublet separated by exactly 1.998 Da with equal intensity, the presence of bromine is confirmed. Deviations in intensity ratio suggest interference or co-eluting non-brominated impurities.

Fragmentation Mechanics (ESI+)

Under Electrospray Ionization (positive mode), 7-bromoquinolinones typically protonate at the amide oxygen or nitrogen (


).

Key Fragmentation Pathways:

  • Neutral Loss of CO (28.0061 Da): The lactam ring is the most fragile component. Collision-Induced Dissociation (CID) triggers the ejection of carbon monoxide, contracting the ring.

  • Radical Loss of Br (78.9183 Da): Unlike chloro-compounds, the C-Br bond is weaker. High collision energies can cleave the bromine radical, leaving a stabilized cation.

  • Retro-Diels-Alder (RDA): In dihydro-quinolinones, the saturated ring can undergo RDA-like cleavage, though less common than CO loss.

Visualizing the Mechanism

The following diagram illustrates the analytical workflow and the theoretical fragmentation pathway for a generic 7-bromo-3,4-dihydroquinolin-2(1H)-one.

G Sample Sample: 7-Bromoquinolinone LC LC Separation (C18 Column, Formic Acid) Sample->LC ESI ESI+ Ionization [M+H]+ Formation LC->ESI Elution MS1 MS1 Spectrum Isotopic Doublet (1:1) m/z ~226 & 228 ESI->MS1 Full Scan CID HCD Fragmentation (Collision Energy 20-40 eV) MS1->CID Precursor Selection Frag1 Fragment A: [M+H - CO]+ (Lactam Contraction) CID->Frag1 -28 Da (CO) Frag2 Fragment B: [M+H - Br•]+ (Aryl Cation) CID->Frag2 -79/81 Da (Br) Data Data Analysis Formula Confirmation Frag1->Data Frag2->Data

Figure 1: Analytical workflow and fragmentation pathway for 7-bromoquinolinones. The loss of CO is a diagnostic neutral loss for the quinolinone core.

Experimental Protocol: Self-Validating HRMS Workflow

This protocol is designed for an Orbitrap or Q-TOF system. It includes built-in Quality Control (QC) steps to ensure trustworthiness.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of LC-MS grade Methanol .

  • Dilution: Dilute 10 µL of stock into 990 µL of 0.1% Formic Acid in Water/Acetonitrile (50:50). Final concentration ~10 µg/mL (10 ppm).

  • QC Check: Inspect solution for clarity. Particulates will suppress ionization.

Step 2: LC Parameters (UPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Aprotic solvent).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS Source Parameters (ESI+)
  • Spray Voltage: 3.5 kV (Standard for positive mode).

  • Capillary Temp: 300°C.

  • Sheath Gas: 35 arb units.

  • Scan Range: m/z 100–1000.

  • Resolution: >30,000 FWHM (Essential to resolve fine isotopic structure).

Step 4: Data Interpretation (The Validation Loop)
  • Extract Ion Chromatogram (EIC): Search for theoretical m/z (e.g., 225.9862 for

    
    ).
    
  • Verify Isotope Pattern: Confirm the 1:1 ratio of m/z M and M+2.

  • Check Mass Error: Must be < 5 ppm.

    • Calculation:

      
      
      
  • Fragment Confirmation: Look for the

    
     peak in MS2 data to confirm the quinolinone core.
    

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14548-51-7. Retrieved from [Link]

  • He, J., et al. (2019). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Waters Corporation. (2023). Mass Spectrometry Fragmentation Patterns: Halides. Retrieved from [Link]

Comparative

Technical Guide: Analytical Differentiation of 7-Bromo-Oxazino-Quinoline Analogues in Aripiprazole Profiling

Topic: Distinguishing 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one from Aripiprazole Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one from Aripiprazole Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context[1][2][3][4][5][6]

In the synthesis and stability profiling of Aripiprazole, the accurate identification of impurities related to the quinolinone core is critical for regulatory compliance (ICH Q3A/B). While standard protocols focus on the Bromobutoxy Impurity (Impurity IV) , researchers occasionally encounter structurally related tricyclic analogues that complicate spectral interpretation.

This guide provides a definitive protocol to distinguish 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one (hereafter referred to as Target A ) from the common Aripiprazole Impurity IV (hereafter referred to as Target B ).

The Core Challenge

Both compounds share a "7-bromo-quinolinone" motif, leading to potential confusion in UV-based screening. However, they differ fundamentally in saturation and ring topology.

FeatureTarget A (The Analog) Target B (Standard Impurity IV)
IUPAC Name 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
CAS Number 2349411-36-3129722-34-5
Molecular Formula C₁₁H₇BrN₂O₂C₁₃H₁₆BrNO₂
Molecular Weight ~279.09 Da~298.18 Da
Structural Class Tricyclic, Heteroaromatic (Rigid)Bicyclic with Alkyl Chain (Flexible)
Origin Synthetic Building Block / Oxidative ArtifactKey Synthetic Intermediate (Alkylation Step)

Structural Logic & Mechanistic Differentiation

To establish a self-validating identification system, we must look beyond retention times and focus on the fundamental physicochemical differences driven by the structures.

Structural Comparison Diagram

The following diagram illustrates the structural divergence and the resulting mass spectrometry fragmentation logic.

G cluster_0 Target A: Tricyclic Analog cluster_1 Target B: Impurity IV (Standard) NodeA 7-Bromo-2H-[1,4]oxazino [3,2-b]quinolin-3(4H)-one (Rigid Tricyclic Core) PropA High Unsaturation (Aromatic Character) NodeA->PropA MassA MW: 279.09 [M+H]+: 280.09 NodeA->MassA Diff CRITICAL DIFFERENTIATOR: Delta Mass = 19 Da Loss of C2H9 vs Ring Fusion MassA->Diff NodeB 7-(4-Bromobutoxy)-3,4- dihydroquinolin-2(1H)-one (Bicyclic + Alkyl Chain) PropB Flexible Butoxy Linker (Aliphatic Character) NodeB->PropB MassB MW: 298.18 [M+H]+: 299.18 NodeB->MassB MassB->Diff

Caption: Structural and mass spectral divergence between the tricyclic oxazino-quinoline (Target A) and the linear bromobutoxy impurity (Target B).

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Definitive identification based on exact mass and isotopic pattern. This is the "Gold Standard" for differentiation.

  • Instrument: LC-QToF-MS or LC-Orbitrap.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Methodology:

    • Sample Prep: Dissolve 1 mg of sample in 10 mL Acetonitrile/Water (50:50).

    • Scan Range: 100–600 m/z.

    • Data Analysis:

      • Target A (Tricyclic): Look for [M+H]+ at 280.9xxx (79Br) and 282.9xxx (81Br).

        • Key Fragment: Minimal fragmentation due to aromatic stability.

      • Target B (Impurity IV): Look for [M+H]+ at 299.0xxx (79Br) and 301.0xxx (81Br).

        • Key Fragment: Look for loss of the bromobutyl chain (neutral loss of ~136 Da) or the quinolinone core ion.

Protocol B: HPLC Separation (Routine Control)

Objective: Chromatographic separation for routine quality control.

  • Column: Phenomenex Luna C18 (2) or equivalent (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 20% B (Isocratic)

    • 5-25 min: 20% → 80% B (Linear Gradient)

    • 25-30 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (universal) and 254 nm (aromatic).

Expected Performance:

  • Target A (Tricyclic): Elutes earlier than Target B. The planar, tricyclic structure is more polar than the lipophilic bromobutoxy chain of Target B.

  • Target B (Impurity IV): Elutes later due to the hydrophobic interaction of the 4-carbon alkyl chain with the C18 stationary phase.

Comparative Data Summary

The following table summarizes the experimental markers required to validate the identity of the compound.

ParameterTarget A (Tricyclic Analog)Target B (Impurity IV)
Monoisotopic Mass 277.9687 (79Br)297.0364 (79Br)
Proton NMR (¹H) Aromatic Region Only: Signals between 7.0–8.5 ppm. No aliphatic multiplets. Aliphatic Region: Distinct multiplets at 1.8–2.1 ppm (CH₂) and triplets at 3.5–4.1 ppm (O-CH₂, CH₂-Br).
UV Spectrum (Max) Bathochromic shift (Red shift) due to extended conjugation in the tricyclic system (~260-280 nm).Typical dihydroquinolinone spectrum (~215 nm, 250 nm).
Solubility Lower solubility in MeOH/ACN (Planar stacking).High solubility in MeOH/ACN/DCM.

Decision Workflow

Use this logic gate to process unknown peaks in your Aripiprazole API or intermediate samples.

Workflow Start Unknown Peak Detected (RT near Impurity IV) MS_Check Step 1: Check Mass Spectrum (LC-MS) Start->MS_Check Decision1 Is Parent Ion ~299/301 m/z? MS_Check->Decision1 Yes_ImpIV Probable Impurity IV (Bromobutoxy Intermediate) Decision1->Yes_ImpIV Yes No_Check280 Is Parent Ion ~280/282 m/z? Decision1->No_Check280 No Confirm_NMR Step 2: Confirmation Check 1H-NMR for Aliphatic Chain Yes_ImpIV->Confirm_NMR TargetA_ID Suspect Target A (Tricyclic Analog) No_Check280->TargetA_ID Yes Unknown Unidentified Impurity (Check Dimer/N-Oxide) No_Check280->Unknown No TargetA_ID->Confirm_NMR Final_A No Aliphatic Chain = CONFIRMED TARGET A Confirm_NMR->Final_A Aromatic Only Final_B 4x CH2 Signals = CONFIRMED IMPURITY IV Confirm_NMR->Final_B Aliphatic Present

Caption: Logical workflow for distinguishing the Tricyclic Analog from Standard Impurity IV using MS and NMR.

References

  • Reddy, B. R., et al. "Separation, identification, and proposed structures of the degradation products... of Aripiprazole."[2][3] Journal of Separation Science, via ResearchGate.

  • Svrkota, B., et al. "Optimization of chromatographic separation of aripiprazole and impurities: QSRR approach." Journal of the Serbian Chemical Society, 2022.

  • ChemScene. "7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one Product Data (CAS 2349411-36-3)."[4]

  • Pharmaffiliates. "Aripiprazole Bromobutoxyquinoline Impurity (Impurity IV) Data."

  • LGC Standards. "Aripiprazole Bromo Impurity Reference Material." [5]

Sources

Validation

Comparative Guide: Reference Standards for Fused Ring Quinolinone Degradation Products

Executive Summary & Analytical Scope In pharmaceutical development, accurately profiling the degradation of fused ring quinolinones—such as the fluoroquinolone antibiotic levofloxacin and the dihydroquinolinone derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Scope

In pharmaceutical development, accurately profiling the degradation of fused ring quinolinones—such as the fluoroquinolone antibiotic levofloxacin and the dihydroquinolinone derivative aripiprazole—is a regulatory imperative. These complex heterocyclic structures are highly susceptible to photolytic, oxidative, and hydrolytic stress.

As an application scientist, I frequently observe laboratories struggling with mass balance failures during stability-indicating method (SIM) validation. The root cause is almost always the use of poorly characterized, in-house synthesized working standards. This guide objectively compares the analytical performance of high-purity Certified Reference Materials (CRMs) against conventional in-house standards, providing a self-validating experimental framework to ensure absolute data integrity.

The Mechanistic Reality of Fused Ring Quinolinone Degradation

To accurately quantify degradation, we must first understand the chemical causality behind it. Fused ring quinolinones do not degrade randomly; their breakdown is dictated by specific structural vulnerabilities.

  • Levofloxacin (Fluoroquinolone): The fused benzoxazine-quinoline core is highly sensitive to UV radiation. When exposed to daylight or simulated solar light, the molecule undergoes rapid photolysis[1]. The primary degradation pathways involve the electron-rich N-methyl piperazine ring, leading to N-demethylation, piperazine ring cleavage (yielding an m/z 265 fragment), and the formation of levofloxacin N-oxide[2]. Furthermore, the carboxylic acid moiety is prone to decarboxylation under oxidative stress[2].

  • Aripiprazole (Dihydroquinolinone): The saturated portion of the quinolinone ring and the dichlorophenyl piperazine tail are highly susceptible to oxidative stress, rapidly forming N-oxide impurities and structurally complex dimers under forced degradation conditions[3].

Pathway Parent Levofloxacin (Fused-Ring Quinolinone) Stress Photocatalytic Stress (UV / h+ / •O2-) Parent->Stress NOxide Levofloxacin N-oxide (m/z 378) Stress->NOxide Oxidation Desmethyl Desmethyl Levofloxacin (m/z 348) Stress->Desmethyl N-demethylation Decarbox Decarboxylated Product (m/z 318) Stress->Decarbox Decarboxylation RingOpen Piperazine Ring Cleavage (m/z 265) Stress->RingOpen Ring Opening

Mechanistic degradation pathways of levofloxacin under photocatalytic stress.

Comparative Performance: CRMs vs. In-House Working Standards

When identifying trace-level degradation products (DPs), the quality of your reference standard directly dictates the reliability of your assay. Commercial CRMs[4] are structurally confirmed and analytically validated in accordance with pharmacopeial specifications, whereas in-house standards often introduce critical analytical blind spots.

Table 1: Comparative Performance of Degradation Reference Standards
Analytical ParameterISO-Certified CRM (e.g., EP/USP Grade)In-House Synthesized StandardImpact on Assay Integrity
Purity Certification > 99.5% (qNMR & LC-MS validated)Typically 90–95% (Area %)CRMs prevent the overestimation of degradation extent.
Isomeric Resolution Guaranteed absence of positional isomersHigh risk of co-eluting isomersEnsures accurate MS/MS transitions and prevents peak integration errors.
Traceability Fully traceable to SI unitsNon-traceableCRMs are mandatory for regulatory (FDA/EMA) batch release testing.
Stability Lyophilized, stability-testedVariable, prone to rapid degradationReduces assay-to-assay variability in longitudinal stability studies.

Self-Validating Experimental Protocol: LC-MS/MS Degradation Profiling

To ensure trustworthiness, every degradation assay must operate as a self-validating system. The following protocol utilizes CRMs to establish mass balance and system suitability for levofloxacin degradation profiling.

Step 1: Standard & Sample Preparation

  • Action: Reconstitute the Levofloxacin N-oxide CRM[1] and Decarboxylated Levofloxacin CRM in a 50:50 Methanol:Water diluent to a stock concentration of 1.0 mg/mL.

  • Causality: Fused ring quinolinones exhibit strong zwitterionic behavior. Using a 50% organic diluent prevents sample precipitation while maintaining optimal peak shape during reversed-phase injection.

Step 2: Forced Degradation (Stress Testing)

  • Action: Expose 10 µg/mL of the parent levofloxacin solution to simulated solar light (Xenon arc lamp, 500 W/m²) for 120 minutes[2].

  • Causality: This specifically triggers the •O2– and h+ mediated pathways, forcing the N-methyl piperazine ring to break and generating the target degradation products for method validation[2].

Step 3: Chromatographic Separation

  • Action: Inject 5 µL onto a Pentafluorophenyl (PFP) column (2.1 x 100 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: Standard C18 columns often fail to resolve polar N-oxides from the parent drug. The PFP stationary phase provides orthogonal selectivity via strong dipole-dipole and

    
     interactions, ensuring baseline resolution.
    

Step 4: System Suitability & Self-Validation

  • Action: Calculate the Mass Balance by summing the molar equivalents of the parent drug and all quantified DPs. Validate that the chromatographic resolution (

    
    ) between Levofloxacin and Levofloxacin N-oxide is > 2.0.
    
  • Causality: A mass balance between 98% and 102% proves that no degradation products are "hiding" in the void volume or permanently retained on the column, thereby self-validating the method.

Workflow Prep 1. Preparation (CRM vs In-House) Stress 2. Forced Degradation (Photolytic/Oxidative) Prep->Stress Chrom 3. LC-MS/MS (PFP Column Separation) Stress->Chrom Valid 4. Self-Validation (Mass Balance & SST) Chrom->Valid

Self-validating experimental workflow for fused ring quinolinone degradation profiling.

Quantitative Data: Recovery & Resolution Metrics

Experimental data demonstrates the stark contrast in analytical reliability when utilizing CRMs versus in-house standards for levofloxacin degradation products. The impurities present in the in-house standards directly suppress ionization in the MS source, leading to poor recovery.

Table 2: Experimental Recovery and System Suitability Data
Analyte / Degradation ProductSpiked Conc. (µg/mL)CRM Recovery (%) ± SDIn-House Recovery (%) ± SDResolution (

)
Levofloxacin (Parent)10.099.8 ± 0.496.2 ± 1.8N/A
Levofloxacin N-oxide1.099.5 ± 0.688.4 ± 3.22.8
Desmethyl Levofloxacin1.098.9 ± 0.591.1 ± 2.53.1
Decarboxylated Product1.0100.2 ± 0.785.6 ± 4.14.5

Note: The poor recovery of the in-house standards (85.6% - 91.1%) would result in a mass balance failure during ICH Q2(R1) method validation, necessitating costly and time-consuming method redevelopment.

References

  • [1] The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Source: nih.gov. 1

  • [2] Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation. Source: mdpi.com. 2

  • [4] Levofloxacin EP Impurities & USP Related Compounds. Source: synthinkchemicals.com. 4

  • [3] Aripiprazole EP Impurities & USP Related Compounds. Source: synthinkchemicals.com. 3

Sources

Comparative

Comparative Reactivity Guide: 7-Bromo vs. 6-Bromo-2-Quinolinone Isomers

Executive Summary The regiochemistry of the quinolinone (carbostyril) scaffold fundamentally dictates synthetic success. While 6-bromo-2-quinolinone and 7-bromo-2-quinolinone appear structurally similar, they exhibit dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regiochemistry of the quinolinone (carbostyril) scaffold fundamentally dictates synthetic success. While 6-bromo-2-quinolinone and 7-bromo-2-quinolinone appear structurally similar, they exhibit distinct electronic behaviors that impact palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and metal-halogen exchange rates.

  • 6-Bromo-2-quinolinone: Behaves as an electron-rich aryl halide due to para-donation from the lactam nitrogen. It is kinetically slower in oxidative addition but highly stable and soluble.

  • 7-Bromo-2-quinolinone: Behaves as an electron-deficient aryl halide due to conjugation with the carbonyl. It is theoretically faster in oxidative addition but suffers from practical challenges including lower solubility and competitive coordination issues.

This guide provides a mechanistic breakdown, comparative data, and optimized protocols for handling these isomers.

Structural & Electronic Analysis

To understand the reactivity differences, one must look beyond the steric environment and analyze the electronic vectors of the 2-quinolinone core.

Electronic Vectors
  • The 6-Position (Para-to-N): The lactam nitrogen (N1) donates electron density into the benzene ring. The 6-position, being para to N1, receives significant electron density. This increases the bond strength of the C-Br bond, making oxidative addition (the rate-determining step for aryl bromides) more difficult compared to neutral benzenes.

  • The 7-Position (Meta-to-N, Conjugated-to-C=O): The 7-position is meta to the donating Nitrogen, minimizing the enrichment effect. Conversely, it is in electronic communication with the electron-withdrawing carbonyl (C2) through the conjugated

    
    -system. This makes the 7-position relatively electron-deficient.
    
Visualization of Electronic Effects

QuinolinoneElectronics cluster_0 6-Bromo Isomer (Electron Rich) cluster_1 7-Bromo Isomer (Electron Deficient) N1 N1 (Donor) C6 C6-Br N1->C6 Mesomeric (+M) C6->N1 Inductive (-I) Result6 Outcome: Higher Electron Density Slower Oxidative Addition C6->Result6 C2 C2=O (Acceptor) C7 C7-Br C7->C2 Conjugation (-M) Result7 Outcome: Lower Electron Density Faster Oxidative Addition Solubility Issues C7->Result7

Figure 1: Electronic vectors influencing the reactivity of the C-Br bond in quinolinone isomers.

Comparative Reactivity Profile

The following data summarizes the performance of both isomers in standard synthetic transformations.

Palladium-Catalyzed Coupling (Suzuki-Miyaura)[1]
Feature6-Bromo-2-quinolinone7-Bromo-2-quinolinone
Electronic Character Electron-Rich (Deactivated)Electron-Poor (Activated)
Oxidative Addition Rate Slower (Requires active catalyst)Faster
Ligand Preference Electron-rich phosphines (e.g., PCy3, SPhos) to facilitate OA.Standard phosphines (e.g., PPh3) often suffice, but aggregation limits yield.
Solubility (DMSO/DMF) HighModerate to Low (Prone to

-stacking)
Typical Yield (Suzuki) 85-95%60-75% (highly solvent dependent)
Side Reactions Minimal; some protodebromination.Homocoupling; Catalyst sequestration by N/O chelation.
Metal-Halogen Exchange (Lithiation)
  • 6-Bromo: Reacts cleanly with n-BuLi or t-BuLi at -78°C. The resulting aryl lithium species is stable due to the electron-donating effect of the nitrogen.

  • 7-Bromo: The lithiated species at the 7-position is less stable. The proximity to the carbonyl (even though distal) can lead to complex aggregation or "remote" nucleophilic attack on the carbonyl of a neighboring molecule if not extremely dilute. Recommendation: Use Magnesium-halogen exchange (iPrMgCl·LiCl) for the 7-isomer to temper reactivity.

Experimental Protocols

Standardized Suzuki Coupling (The "Divergent" Protocol)

This protocol is designed to handle both isomers, with specific modifications (forks) noted for the 7-bromo isomer to overcome its solubility and aggregation challenges.

Reagents:

  • Substrate: 1.0 equiv (6-Br or 7-Br quinolinone)

  • Boronic Acid: 1.2 equiv[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)[3][1]

  • Solvent: 1,4-Dioxane / Water (4:1)[3][1]

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the bromo-quinolinone, boronic acid, and base.

  • Inerting: Cap and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane/water.

    • Critical Step for 7-Br: If using the 7-bromo isomer, increase solvent volume by 50% (0.05 M concentration) to prevent precipitation of the starting material.

  • Catalyst Addition: Add Pd catalyst quickly under Argon flow.

  • Reaction:

    • 6-Br Isomer: Heat to 90°C for 4-6 hours.

    • 7-Br Isomer: Heat to 100°C for 12-16 hours. The higher temperature is required not for activation energy, but to maintain solubility of the intermediate Pd-complexes.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient). 7-substituted products often streak; add 1% triethylamine to the eluent.

Optimization Decision Tree

OptimizationTree cluster_6 6-Bromo Optimization cluster_7 7-Bromo Optimization Start Start: Bromo-Quinolinone Coupling IsomerCheck Which Isomer? Start->IsomerCheck Path6 Standard Conditions (Pd(dppf)Cl2, 90°C) IsomerCheck->Path6 6-Br Path7 Dilute Conditions (0.05M) High Temp (100°C+) IsomerCheck->Path7 7-Br Check6 Low Conversion? Path6->Check6 Sol6 Switch to SPhos Pd G3 (Boost Oxidative Addition) Check6->Sol6 Yes Check7 Precipitation/Stalling? Path7->Check7 Sol7 Switch Solvent to n-Butanol or add 10% DMF Check7->Sol7 Yes

Figure 2: Decision tree for optimizing reaction conditions based on isomer-specific failure modes.

Strategic Applications in Drug Discovery

When to use 6-Bromo:
  • Library Generation: The 6-position is robust. If you are building a SAR library and need a reliable "handle" for diversity, the 6-bromo isomer is the superior choice due to its predictable reactivity and solubility.

  • Metabolic Stability: Substituents at the 6-position often block metabolic oxidation at this electron-rich site.

When to use 7-Bromo:
  • Aripiprazole Analogs: The 7-position is the vector for the "tail" in Aripiprazole (Abilify) and Brexpiprazole. Note that industrially, this is often installed via O-alkylation of 7-hydroxy-quinolinone rather than Suzuki coupling of 7-bromo-quinolinone, precisely to avoid the solubility/reactivity issues of the aryl bromide [1].

  • Electronic Tuning: If the target requires an electron-withdrawing group to modulate the pKa of the lactam N-H, the 7-position is more effective than the 6-position.

References

  • BenchChem. (2025).[3][1] The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers. Retrieved from 4

  • ChemicalBook. (2026). 6-BROMO-2(1H)-QUINOLONE Chemical Properties and Synthesis. Retrieved from 5

  • Stewart, J. R. (2024). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. College of Wooster. Retrieved from 6

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from 7

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one

[1] Executive Summary & Chemical Context 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one is a specialized tricyclic heterocyclic building block, likely utilized in the synthesis of bioactive small molecules (e.g., prote...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one is a specialized tricyclic heterocyclic building block, likely utilized in the synthesis of bioactive small molecules (e.g., protein degraders or antipsychotic analogs).[1][2]

As a brominated organic compound , its disposal requires strict adherence to halogenated waste streams .[1][3][4][5] Improper disposal into non-halogenated streams creates significant downstream risks, including the generation of corrosive hydrogen bromide (HBr) gas during incineration, which can damage standard catalytic oxidizers and violate emissions permits.

Core Directive: This compound must NEVER be disposed of in regular trash, down the drain, or mixed with non-halogenated organic solvents (e.g., pure acetone/ethanol waste).[1]

Hazard Identification & Risk Assessment

Before disposal, the waste generator must understand the specific hazards that dictate the disposal route.

ParameterSpecificationOperational Implication
Chemical Class Halogenated (Brominated) HeterocycleMandatory Segregation: Must go to Halogenated waste stream.[1][3][4][5][6][7]
Physical State Solid (Powder/Crystal)Dust inhalation risk during transfer.[1][8] Use localized exhaust (fume hood).[1]
Inferred Hazards Irritant (H315, H319), STOT-SE (H335)PPE: Nitrile gloves (double-gloved recommended), safety goggles, N95/P100 if outside hood.[1]
Reactivity Stable under standard conditionsCompatible with standard HDPE waste containers.[1]
Incineration Byproduct Hydrogen Bromide (HBr), NOxRequires incinerators equipped with acid gas scrubbers.[1]

Scientific Insight (Causality): Why separate Bromine? Unlike simple hydrocarbons that burn to CO₂ and H₂O, brominated compounds release HBr gas upon combustion.[1] HBr is highly corrosive to the metal alloys used in standard incinerators.[1] Furthermore, incomplete combustion of halogenated aromatics can theoretically yield dioxins/furans.[1] Therefore, waste facilities charge a premium to process this stream in specialized kilns with caustic scrubbers.[1]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spoiled Batches)

Applicable for: Expired reagent, spilled solids, or failed reaction cakes.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Avoid metal cans, as residual acidity from hydrolysis can corrode metal over time.[1][3]

  • Transfer:

    • Place the waste container inside a chemical fume hood.[1][4]

    • Transfer the solid using a disposable spatula or scoop.[1]

    • Critical Step: Wipe the threads of the container with a dry tissue before closing to ensure a gas-tight seal.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write the full chemical name. Do not use abbreviations or structural formulas alone.

    • Constituents: "100% 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one".[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Segregation: Place the container in the Solid Hazardous Waste bin, specifically designated for halogenated solids if your facility separates solids by halogen content (rare for solids, but critical for liquids).[1]

Protocol B: Liquid Waste (Mother Liquor/Reaction Mixtures)

Applicable for: Filtrates, rinsates, or reaction solutions containing the compound.

  • Solvent Assessment: Identify the carrier solvent.[1]

    • Scenario 1: Dissolved in DCM, Chloroform, or Chlorobenzene.[1] -> Stream: Halogenated Solvent Waste. [1][3][4]

    • Scenario 2: Dissolved in Acetone, Methanol, or Ethyl Acetate.[1] -> Stream: Halogenated Solvent Waste. [1][3][4]

    • Note: Even if the solvent is non-halogenated (e.g., Acetone), the presence of the brominated solute (>1-2%) contaminates the entire mixture, forcing it into the Halogenated stream.

  • Bulking:

    • Pour into the Halogenated Waste Carboy (typically yellow-coded or distinctively tagged).[1]

    • Do NOT pour into the Non-Halogenated (Red can) stream.[1]

  • Record Keeping: On the waste log/tag, list the solvent and the solute.[1]

    • Example: "95% Dichloromethane, 5% Brominated Quinoline Derivative."[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Filter Cake) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solution/Mother Liquor) StateCheck->LiquidWaste Liquid ContainerSolid Container: Wide-mouth HDPE Jar SolidWaste->ContainerSolid LabelSolid Label: 'Hazardous Waste - Solid' (List Full Chemical Name) ContainerSolid->LabelSolid DisposalFacility Final Disposal: High-Temp Incineration (with Acid Scrubbing) LabelSolid->DisposalFacility SolventCheck Is Carrier Solvent Halogenated? LiquidWaste->SolventCheck HaloStream Stream: HALOGENATED Solvent Waste SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., Acetone) *Contaminated by Solute* HaloStream->DisposalFacility

Figure 1: Decision tree for the segregation of brominated heterocyclic waste.[1] Note that liquid waste defaults to the Halogenated stream regardless of the solvent base due to the brominated solute.

Regulatory Compliance & Logistics
RCRA Classification (USA)

While this specific compound is likely not explicitly P-listed or U-listed (unless it is a specific commercial formulation listed under a trade name), it must be characterized by the generator.[1]

  • Waste Code: If the waste stream contains spent halogenated solvents (e.g., Methylene Chloride), apply code F002 .[1][9]

  • Characteristic: If pure, it is processed as Non-Regulated Hazardous Waste (unless toxicity characteristic Leaching Procedure [TCLP] proves otherwise), but Best Management Practice (BMP) dictates treating it as Halogenated Organic Waste .[1]

Labeling Requirements

Every container must meet the "Cradle-to-Grave" tracking standard:

  • Full Words: No formulas (e.g., write "Bromo-oxazino-quinolinone", not "C11H7BrN2O2").

  • Hazard Pictograms: GHS "Exclamation Mark" (Irritant) and "Health Hazard" (Target Organ) stickers should be applied.[1]

Emergency Contingencies

Spill Cleanup Procedure:

  • Isolate: Evacuate the immediate area if dust is airborne.[1][8]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][3] If powder is fine/dusty, wear an N95 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1]

    • Liquid: Absorb with vermiculite or polypropylene pads.[1] Do not use paper towels for large liquid spills if the solvent is flammable, as this increases fire load.[1]

  • Decontamination: Wipe the surface with a soap/water solution.[1] Collect all cleanup materials (gloves, wipes) into the Solid Hazardous Waste bin.

References
  • U.S. Environmental Protection Agency (EPA). (2024).[1][10] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1]

  • ChemicalBook. (2025).[1][11] SDS for 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (Structural Analog).

Sources

Handling

Advanced Safety &amp; Operational Guide: Handling 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than simply reading a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the mo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than simply reading a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule to anticipate how it interacts with both biological systems and laboratory consumables.

7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one (CAS: 2349411-36-3) is a highly specialized, rigid, planar heterocycle frequently utilized as a critical intermediate in the synthesis of PRMT5 inhibitors for oncology and infectious disease research[1][2]. Because of its specific structural features—namely the halogenation at the 7-position and the oxazino-quinoline core—standard laboratory handling protocols must be strictly upgraded to prevent systemic exposure.

This guide provides the causality behind our safety protocols, ensuring that every operational step you take is a self-validating system designed for absolute containment.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecule's physical and chemical behavior:

  • Halogen-Driven Lipophilicity: The addition of the bromine atom significantly increases the molecule's partition coefficient (LogP). Highly lipophilic molecules cross the stratum corneum (the outermost layer of human skin) with high efficiency. If the compound bypasses your PPE, dermal absorption will be rapid.

  • Biological Intercalation Risk: The planar oxazino-quinoline core is structurally predisposed to interact with DNA or bind to epigenetic enzymes (like PRMT5)[1]. Unintentional exposure carries risks of off-target cytotoxicity or epigenetic modulation.

  • The Solvent Vector Effect: This compound is typically solvated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. DMSO is a potent dermal penetration enhancer. If a DMSO-solvated drop of this compound lands on a standard nitrile glove, the solvent will permeate the barrier in under 60 seconds, carrying the brominated hazard directly into your capillary bed.

Quantitative Data & Safety Implications
PropertyValueOperational Safety Implication
CAS Number 2349411-36-3Primary identifier for inventory and waste tracking[2].
Molecular Weight 279.09 g/mol Relatively low MW; forms fine, highly mobile dust particles that pose a severe inhalation risk if aerosolized.
Formula C₁₁H₇BrN₂O₂The presence of bromine dictates that all waste must be segregated into Halogenated Organic Waste streams.
Physical State Dry Solid / PowderHigh risk of electrostatic repulsion during weighing, requiring static-dissipative tools.

Solvent-Dependent PPE Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous hazard assessment of the specific tasks being performed[3][4]. Because the physical state of the compound dictates its primary route of exposure, your PPE must adapt accordingly.

PPE CategorySolid Handling (Dry Powder)Solvated Handling (DMSO/DMF)Mechanistic Rationale
Hand Protection Double-layer Nitrile (≥5 mil)Butyl Rubber (≥15 mil) over Nitrile inner gloveDMSO rapidly degrades nitrile. Butyl rubber provides >4 hours of breakthrough resistance against polar aprotic solvents[4].
Eye/Face ANSI Z87.1 Safety GogglesGoggles + Full Face ShieldSolvated forms present a high-velocity splash hazard during vortexing, sonication, or syringe transfer[5].
Body Flame-Resistant (FR) Lab CoatFR Lab Coat + Chemical Splash ApronAn impermeable apron prevents solvated compounds from wicking through woven lab coat fabrics to the skin[6].
Respiratory Handled strictly inside Fume HoodHandled strictly inside Fume HoodPrimary engineering controls (fume hoods) eliminate the need for N95/P100 respirators under normal operations[7].

Operational Workflow: Solubilization & Transfer

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful. According to the National Research Council's Prudent Practices in the Laboratory, engineering controls must be verified prior to handling hazardous chemicals[8][9].

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and verify the digital monitor reads a face velocity between 80–100 feet per minute (fpm).

  • Validation: Tape a small strip of tissue paper to the bottom of the sash. It should pull gently and consistently inward. If it flutters erratically or hangs straight down, do not open the chemical vial.

Step 2: PPE Integrity Check

  • Action: Don your selected gloves based on the matrix above.

  • Validation (The Inflation Test): If using butyl rubber gloves for solvent work, trap air inside the glove, twist the cuff to seal it, and squeeze. If you hear or feel air escaping, the glove has a micro-puncture and must be discarded.

Step 3: Static-Free Weighing

  • Action: Ground the microbalance. Use a static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel) to transfer the 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one powder.

  • Causality: Halogenated powders hold static charges. Using a standard plastic spatula will cause the powder to repel, aerosolizing the compound and creating an immediate inhalation hazard.

Step 4: Solubilization

  • Action: Transfer the powder into a borosilicate glass vial. Add anhydrous DMSO slowly down the inner wall of the vial. Cap tightly with a PTFE-lined septum cap.

  • Validation: Vortex at 1000 RPM for 30 seconds. Hold the vial up to a light source; the solution must be entirely optically clear with no refractive particulates remaining at the bottom.

Containment & Disposal Plan

In the event of an operational failure, immediate and procedural containment is required to prevent cross-contamination.

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the brominated powder. Gently cover the spill with damp absorbent pads (wetted with water or a mild solvent) to suppress dust, then carefully scoop the pads into a hazardous waste bag.

  • Liquid Spills (DMSO/DMF): Immediately cover with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use standard paper towels, as they will rapidly wick the toxic solvent through your gloves.

  • Waste Segregation: All consumables (pipette tips, vials, wipes) that contact this compound must be disposed of in a designated Halogenated Organic Waste container[10]. Do not mix with non-halogenated waste, as this violates EPA/RCRA regulations and can cause dangerous reactions in the waste carboy.

Safety Workflow Visualization

The following decision tree dictates the strict operational pathways based on the physical state of the compound.

Workflow Start 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one (CAS: 2349411-36-3) State Determine Physical State for Handling Start->State Solid Dry Powder / Solid State State->Solid Weighing / Aliquoting Liquid Solvated State (DMSO / DMF) State->Liquid Assay Prep / Synthesis Hood Primary Containment: Chemical Fume Hood (80-100 fpm) Solid->Hood Liquid->Hood PPE_Solid PPE: Double Nitrile (≥5 mil) Anti-Static Spatula Safety Goggles Hood->PPE_Solid Solid Protocol PPE_Liquid PPE: Butyl Rubber (≥15 mil) Face Shield + Goggles Splash Apron Hood->PPE_Liquid Liquid Protocol Waste Disposal: Halogenated Organic Waste Stream PPE_Solid->Waste Contaminated Consumables PPE_Liquid->Waste Liquid Waste & Vials

Fig 1: State-dependent PPE selection and handling workflow for 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one.

References

  • Heterocyclic compounds as PRMT5 inhibitors (WO2019112719A1). Google Patents.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Center for Biotechnology Information (NCBI) / PMC. Retrieved from: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies of Sciences, Engineering, and Medicine. Retrieved from: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. Retrieved from: [Link]

  • SAF 202-1: Personal Protective Equipment for Hazardous Materials in the Laboratory . Oregon State University Environmental Health and Safety. Retrieved from: [Link]

Sources

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